Darexaban
Description
Tanexaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Tanexaban is extensively metabolized in the liver to its active metabolite and is excreted by the kidneys and in the feces.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIQYINMSGIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030146 | |
| Record name | Darexaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365462-23-3 | |
| Record name | Darexaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darexaban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darexaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darexaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAREXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF322K101S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Darexaban factor Xa inhibition kinetics
An In-Depth Technical Guide to the Factor Xa Inhibition Kinetics of Darexaban
Introduction
This compound (YM150) is an experimental, orally active anticoagulant that functions as a direct inhibitor of Factor Xa (FXa).[1][2] Developed by Astellas Pharma, it was investigated for the prevention of thromboembolic events such as venous thromboembolism following major orthopedic surgery and stroke in patients with atrial fibrillation.[1] this compound is a competitive and selective inhibitor of FXa, a critical enzyme in the blood coagulation cascade.[2][3] Upon administration, this compound is rapidly absorbed and extensively metabolized to its active glucuronide metabolite, YM-222714, which is also a potent FXa inhibitor and is predominantly responsible for the observed antithrombotic effects.[3][4] Although its development was discontinued in 2011, the study of its kinetic properties provides valuable insights into the direct inhibition of Factor Xa.[1]
This technical guide provides a detailed overview of the Factor Xa inhibition kinetics of this compound and its active metabolite, including quantitative kinetic parameters, the experimental methodologies used for their determination, and the relevant biological pathways.
Mechanism of Action
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade at the convergence of the intrinsic and extrinsic pathways. Its primary function is to cleave prothrombin (Factor II) to generate thrombin (Factor IIa).[1] Thrombin then catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[1]
This compound and its active metabolite, this compound glucuronide, act as direct FXa inhibitors.[3] They bind selectively and competitively to the active site of Factor Xa, blocking its ability to activate prothrombin.[1][3] This inhibition occurs for both free FXa and FXa that is part of the prothrombinase complex, and it is independent of antithrombin.[3] By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.[1]
Caption: The Coagulation Cascade and this compound's Point of Inhibition.
Inhibition Kinetics Data
The potency and binding characteristics of this compound and its active metabolite have been quantified through various in vitro experiments. The key kinetic parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Compound | Parameter | Value | Species | Notes | Reference |
| This compound | Ki | 0.031 µM (31 nM) | Human | Competitive inhibition of Factor Xa. | [3][4] |
| IC50 | 54.6 nM | Human | Inhibition of Factor Xa. | [2] | |
| PT Doubling Conc. | 1.2 µM | Human | Anticoagulant activity in plasma. | [3][4] | |
| This compound Glucuronide | Ki | 0.020 µM (20 nM) | Human | Competitive inhibition of Factor Xa. | [3][4] |
| PT Doubling Conc. | 0.95 µM | Human | Anticoagulant activity in plasma. | [3][4] |
Experimental Protocols
The determination of the kinetic parameters for Factor Xa inhibitors like this compound involves specialized biochemical and pharmacological assays. Below are detailed methodologies for key experiments.
Enzyme Inhibition Assay (for Ki and IC50 Determination)
This protocol describes a typical chromogenic assay to measure the direct inhibition of purified human Factor Xa.
Principle: The activity of Factor Xa is measured by its ability to cleave a specific chromogenic substrate, which releases a colored compound (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically by measuring absorbance at a specific wavelength (e.g., 405 nm). The rate of color development is proportional to FXa activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on enzyme activity.
Materials:
-
Purified Human Factor Xa
-
Chromogenic FXa Substrate (e.g., S-2765)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and EDTA)
-
This compound (and/or this compound Glucuronide) stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of this compound from the stock solution in the assay buffer. The final concentration of the solvent (DMSO) should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add the assay buffer to each well.
-
Inhibitor Addition: Add the diluted this compound solutions to the appropriate wells. Include control wells with buffer and solvent only (no inhibitor) for measuring uninhibited enzyme activity (100% activity) and wells with buffer only (no enzyme) for background correction (0% activity).
-
Enzyme Addition: Add a fixed concentration of purified human Factor Xa to each well (except the background control wells).
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.
-
Reaction Initiation: Add the chromogenic FXa substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the absorbance vs. time plot.
-
To determine the IC50, plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
-
To determine the Ki, the assay is performed at multiple substrate concentrations. The data are then globally fitted to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.
-
Caption: Workflow for an In Vitro Factor Xa Chromogenic Inhibition Assay.
Coagulation Assays (Prothrombin Time)
Principle: The Prothrombin Time (PT) assay measures the time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor and phospholipids), which triggers the extrinsic pathway of coagulation. FXa inhibitors prolong the PT. The "doubling concentration" is the inhibitor concentration required to double the clotting time compared to a control sample without the inhibitor.
Procedure:
-
Citrated human plasma is pooled.
-
This compound is spiked into plasma samples at various concentrations.
-
The plasma samples are incubated at 37°C.
-
A PT reagent (thromboplastin) is added to the plasma.
-
The time to clot formation is measured using a coagulometer.
-
The clotting times are plotted against inhibitor concentrations to determine the concentration that doubles the baseline PT.
Surface Plasmon Resonance (SPR) for Kon and Koff
While specific on- and off-rates for this compound are not detailed in the provided search results, SPR is a standard technique for their determination.
Principle: SPR is a label-free technique that measures biomolecular interactions in real-time.[5][6] One molecule (ligand, e.g., Factor Xa) is immobilized on a sensor chip surface, and the other molecule (analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a response signal.[7]
Procedure:
-
Immobilization: Purified Factor Xa is immobilized onto a sensor chip.
-
Association: A solution containing this compound at a specific concentration is injected and flows over the chip surface, allowing for binding to FXa. The rate of signal increase is monitored to determine the association rate constant (Kon).
-
Dissociation: Buffer without this compound is flowed over the chip, and the rate of signal decrease is monitored as this compound dissociates from FXa, yielding the dissociation rate constant (Koff).
-
Analysis: The Ki or equilibrium dissociation constant (KD) can be calculated as the ratio of Koff/Kon. This is repeated for multiple analyte concentrations to ensure data quality.
Conclusion
This compound and its active metabolite, this compound glucuronide, are potent, selective, and competitive direct inhibitors of Factor Xa.[3] Kinetic data reveal that both compounds possess high affinity for human Factor Xa, with Ki values of 31 nM and 20 nM, respectively.[3][4] These parameters, determined through rigorous in vitro enzymatic and coagulation assays, underscore the compound's mechanism of effectively suppressing the coagulation cascade. The methodologies outlined in this guide represent the standard approaches for characterizing the kinetic profiles of direct FXa inhibitors, providing a framework for research and development in the field of anticoagulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Darexaban: A Preclinical Profile in Thrombosis Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy and safety of Darexaban (formerly YM150), an oral, direct Factor Xa (FXa) inhibitor. This compound was developed by Astellas Pharma as an anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2][3] Although its clinical development was discontinued in September 2011, the preclinical data generated for this compound offers valuable insights into the pharmacology of direct FXa inhibitors.[1][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows from various thrombosis models.
Mechanism of Action
This compound and its major active metabolite, this compound glucuronide (YM-222714), function by selectively and competitively inhibiting Factor Xa.[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa).[1] Thrombin then facilitates the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a thrombus.[1] By directly inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.[1][4] This targeted inhibition occurs for both free FXa and FXa within the prothrombinase complex.[2][5]
Pharmacokinetics and Metabolism
Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver and to a lesser extent in the small intestine.[1] It is converted to its active glucuronide metabolite, YM-222714, which is predominantly responsible for the in vivo antithrombotic effects.[1][2]
Quantitative In Vitro and In Vivo Data
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its anticoagulant and antithrombotic properties. The quantitative results from these studies are summarized in the tables below.
Table 1: In Vitro Inhibitory and Anticoagulant Activity
| Compound | Target | Ki (μM) | PT Doubling Conc. (μM) |
| This compound | Human Factor Xa | 0.031 | 1.2 |
| This compound Glucuronide (YM-222714) | Human Factor Xa | 0.020 | 0.95 |
| (Data sourced from Iwatsuki et al., 2011)[2] |
Table 2: Efficacy in Rat Thrombosis Models
| Model Type | Parameter | This compound ID₅₀ (mg/kg) | Comparator (Warfarin) |
| Venous Thrombosis | Thrombus Formation | 0.97 | Effective, but prolonged bleeding time |
| Arterio-venous (A-V) Shunt | Thrombus Formation | 16.7 | Effective, but prolonged bleeding time |
| (Data sourced from Iwatsuki et al., 2011)[2] |
Table 3: Efficacy in Mouse Thrombosis Models
| Model Type | This compound Dose (mg/kg) | Effect | Comparator (Warfarin) |
| FeCl₃-Induced Venous Thrombosis | ≥ 3 | Significant decrease in thrombus protein content | - |
| Pulmonary Thromboembolism | 10 | Significant reduction in mortality rate | Significant reduction at 3 mg/kg/day |
| (Data sourced from Kaku et al., 2013)[6] |
Table 4: Effects on Bleeding and Coagulation Parameters
| Species | Model/Test | This compound Dose | Outcome | Comparator |
| Rat | Bleeding Time | Antithrombotic doses | No effect | Warfarin, Enoxaparin, Ximelagatran: Prolonged bleeding time[2] |
| Mouse | Tail-transection | Up to 10 mg/kg | No significant effect on blood loss | Warfarin: Significantly increased blood loss from 1 mg/kg/day[6] |
| Mouse | Prothrombin Time (PT) | 3 mg/kg | Prolonged | Warfarin: Prolonged at 0.3 mg/kg/day[6] |
Experimental Protocols and Methodologies
Detailed methodologies were employed to assess the antithrombotic and anticoagulant effects of this compound in various preclinical models.
Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model (Rat & Mouse)
This model simulates thrombosis initiated by vascular injury.
-
Objective: To evaluate the ability of this compound to prevent the formation of a thrombus following chemical injury to a vein.
-
Procedure:
-
Animals are anesthetized.
-
A specific vein (e.g., inferior vena cava or femoral vein) is surgically exposed.
-
A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the external vessel wall for a set duration (e.g., 5 minutes) to induce endothelial injury.[8]
-
This compound or vehicle is administered, typically intraduodenally in rats or orally in mice, prior to the injury.[6]
-
After a specified period, the thrombosed segment of the vein is excised.
-
-
Endpoints: The primary endpoint is the weight or protein content of the formed thrombus.[6] A reduction in thrombus weight/content in the this compound-treated group compared to the control group indicates antithrombotic efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor this compound in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Darexaban and its Active Metabolite, Darexaban Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darexaban (YM150) is an oral, direct Factor Xa (FXa) inhibitor that was under development as an anticoagulant for the prevention of thromboembolic events. A key feature of this compound's pharmacology is its extensive and rapid first-pass metabolism to an active metabolite, this compound glucuronide (YM-222714). This glucuronide conjugate is the principal determinant of the antithrombotic effect observed in vivo. This technical guide provides an in-depth overview of this compound and this compound glucuronide, with a focus on their mechanism of action, metabolism, pharmacokinetics, and relevant experimental methodologies. Quantitative data are presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams. Although the development of this compound was discontinued, the data and methodologies associated with it remain of interest to researchers in the field of anticoagulant drug development.
Introduction
This compound was developed as a competitive and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its intended indications included the prevention of venous thromboembolism following major orthopedic surgery and stroke in patients with atrial fibrillation.[1] Following oral administration, this compound is quickly absorbed and extensively metabolized, primarily in the liver and to a lesser extent in the small intestine, to its active metabolite, this compound glucuronide.[1] This active metabolite is the major circulating component and is responsible for the majority of the anticoagulant effect.[2][3] The development of this compound was halted in September 2011, partly due to findings from the RUBY-1 phase II trial, which indicated an increased risk of bleeding in patients with acute coronary syndrome when this compound was added to standard dual antiplatelet therapy.[1]
Mechanism of Action
Both this compound and this compound glucuronide exert their anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa.[1][2] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. By inhibiting FXa, this compound and its glucuronide metabolite effectively reduce thrombin generation and, consequently, fibrin formation.[1] This action is independent of antithrombin III.[2]
Figure 1: Simplified diagram of the coagulation cascade showing the point of inhibition by this compound and this compound glucuronide.
Metabolism and Pharmacokinetics
This compound undergoes extensive first-pass metabolism via glucuronidation to form this compound glucuronide.[1] This biotransformation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the main enzyme in the liver and UGT1A10 in the intestine.[4]
This compound itself has a short half-life due to its rapid conversion. In contrast, this compound glucuronide has a long half-life of approximately 14-18 hours and reaches maximum plasma concentrations 1-1.5 hours after oral administration of this compound.[1] The pharmacokinetic profile of this compound glucuronide is dose-dependent.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound and its active metabolite.
| Compound | Parameter | Value | Reference |
| This compound | Ki for human Factor Xa | 0.031 µM | [2] |
| This compound Glucuronide | Ki for human Factor Xa | 0.020 µM | [2] |
| This compound | Prothrombin Time Doubling Conc. | 1.2 µM | [2] |
| This compound Glucuronide | Prothrombin Time Doubling Conc. | 0.95 µM | [2] |
| This compound | IC50 for Factor Xa | 54.6 nM | [5][6] |
Table 1: In Vitro Potency of this compound and this compound Glucuronide.
| This compound Dose | Parameter | Value (this compound Glucuronide) | Study Population | Reference |
| 60 mg (single dose) | Cmax | Dose-dependent increase | Healthy Elderly Japanese | [7] |
| AUC | Dose-dependent increase | Healthy Elderly Japanese | [7] | |
| 120 mg (single dose) | Cmax | Dose-dependent increase | Healthy Elderly Japanese | [7] |
| AUC | Dose-dependent increase | Healthy Elderly Japanese | [7] | |
| 240 mg (single dose) | Cmax | Dose-dependent increase | Healthy Elderly Japanese | [7] |
| AUC | Dose-dependent increase | Healthy Elderly Japanese | [7] | |
| 20 mg (multiple doses) | Cmax | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |
| AUC | Dose-dependent increase | Healthy Caucasian and Japanese | [2] | |
| 60 mg (multiple doses) | Cmax | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |
| AUC | Dose-dependent increase | Healthy Caucasian and Japanese | [2] | |
| 120 mg (multiple doses) | Cmax | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |
| AUC | Dose-dependent increase | Healthy Caucasian and Japanese | [2] | |
| 240 mg (multiple doses) | Cmax | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |
| AUC | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |
Table 2: Summary of Pharmacokinetic Parameters of this compound Glucuronide in Clinical Studies.
| Enzyme/System | Parameter | Value | Reference |
| Human Liver Microsomes (HLM) | Km for this compound glucuronidation | >250 µM | [4] |
| Human Intestinal Microsomes (HIM) | Km for this compound glucuronidation | 27.3 µM | [4] |
| Recombinant UGT1A10 | Km for this compound glucuronidation | 34.2 µM | [4] |
Table 3: Kinetic Parameters of this compound Glucuronidation.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound and this compound glucuronide.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the inhibitory potency (Ki or IC50) of this compound and this compound glucuronide against human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
Test compounds (this compound and this compound glucuronide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and human Factor Xa.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic FXa substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value. For Ki determination, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).
Prothrombin Time (PT) Assay
Objective: To assess the anticoagulant effect of this compound and this compound glucuronide on the extrinsic and common pathways of coagulation in human plasma.
Materials:
-
Citrated human plasma
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride solution
-
Test compounds (this compound and this compound glucuronide)
-
Coagulometer
Procedure:
-
Prepare serial dilutions of the test compounds and spike them into aliquots of human plasma.
-
Pre-warm the plasma samples containing the test compound to 37°C.
-
Add the thromboplastin reagent to the plasma sample and incubate for a specified time according to the manufacturer's instructions.
-
Initiate clotting by adding a pre-warmed calcium chloride solution.
-
The coagulometer will measure the time taken for a fibrin clot to form. This is the prothrombin time.
-
Determine the concentration of the test compound that doubles the prothrombin time compared to a vehicle control.
Quantification of this compound and this compound Glucuronide in Human Plasma by LC-MS/MS
Objective: To develop and validate a method for the simultaneous quantification of this compound and this compound glucuronide in human plasma for pharmacokinetic studies.
Materials:
-
Human plasma samples
-
This compound and this compound glucuronide analytical standards
-
Stable isotope-labeled internal standards (e.g., this compound-d4, this compound glucuronide-d4)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer with an electrospray ionization source)
-
Reversed-phase C18 analytical column
Procedure:
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution to separate the analytes from endogenous plasma components.
-
Flow rate: e.g., 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound, this compound glucuronide, and their respective internal standards.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the concentration of this compound and this compound glucuronide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Figure 2: General experimental workflow for the quantification of this compound and this compound glucuronide in plasma.
Conclusion
This compound and its active metabolite, this compound glucuronide, are potent and selective inhibitors of Factor Xa. The pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to the pharmacologically active glucuronide, which is the primary driver of its anticoagulant effect. Although its clinical development was discontinued, the study of this compound has provided valuable insights into the design and evaluation of direct oral anticoagulants. The experimental protocols detailed in this guide serve as a reference for researchers working on the characterization of similar compounds in the field of thrombosis and hemostasis.
References
- 1. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of this compound, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, an oral direct factor Xa inhibitor, in healthy Caucasian and Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of this compound, an Oral Direct Factor Xa Inhibitor, in Healthy Elderly Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of enzymes responsible for the N-oxidation of this compound glucuronide, the pharmacologically active metabolite of this compound, and the glucuronidation of this compound N-oxides in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RUBY-1: a randomized, double-blind, placebo-controlled trial of the safety and tolerability of the novel oral factor Xa inhibitor this compound (YM150) following acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound has high sensitivity in the prothrombin time clotting test - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticoagulant Properties of Darexaban: A Technical Guide
Darexaban (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Developed by Astellas Pharma, it was investigated as an anticoagulant for the prevention of thromboembolic events. Although its development was discontinued in 2011, the in vitro data generated for this compound and its active metabolite, this compound glucuronide (YM-222714), provide valuable insights for researchers in the field of anticoagulant drug development. This technical guide provides an in-depth overview of the in vitro anticoagulant properties of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound and its active metabolite, this compound glucuronide, exert their anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa. FXa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then facilitates the conversion of soluble fibrinogen to insoluble fibrin, leading to the formation of a stable blood clot. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.
The inhibitory action of this compound is independent of antithrombin, a key difference from indirect FXa inhibitors like heparin and fondaparinux. This direct inhibition allows this compound to neutralize both free FXa and FXa bound within the prothrombinase complex or whole blood clots with similar potency.
dot
Caption: Mechanism of action of this compound in the coagulation cascade.
Quantitative In Vitro Anticoagulant Data
The anticoagulant activity of this compound and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants and effects on standard coagulation parameters.
Table 1: Inhibitory Activity of this compound and this compound Glucuronide against Human Factor Xa
| Compound | Inhibition Constant (Ki) | IC50 |
| This compound | 0.031 µM | 54.6 nM |
| This compound Glucuronide | 0.020 µM | Not specified |
Note: The relationship between Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) is dependent on the assay conditions, particularly the substrate concentration. Ki is a measure of the inhibitor's binding affinity to the enzyme, while IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.
Table 2: Effect of this compound and this compound Glucuronide on In Vitro Coagulation Assays in Human Plasma
| Compound | Prothrombin Time (PT) Doubling Concentration | Activated Partial Thromboplastin Time (aPTT) |
| This compound | 1.2 µM | Prolonged |
| This compound Glucuronide | 0.95 µM | Prolonged |
Experimental Protocols
The in vitro anticoagulant properties of this compound were characterized using a panel of standard hematological assays. The general methodologies for these key experiments are detailed below.
Factor Xa Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Factor Xa. A chromogenic substrate-based assay is commonly employed.
Principle: The assay measures the residual activity of FXa after incubation with the inhibitor. A specific chromogenic substrate for FXa is added, and the rate of color development, which is proportional to the FXa activity, is measured spectrophotometrically.
General Protocol:
-
Purified human Factor Xa is incubated with varying concentrations of this compound or this compound glucuronide in a buffer solution.
-
A chromogenic substrate specific for Factor Xa is added to the mixture.
-
The reaction is monitored by measuring the change in absorbance over time at a specific wavelength (e.g., 405 nm).
-
The rate of substrate cleavage is calculated and compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of FXa inhibition against the inhibitor concentration.
dot
Caption: Experimental workflow for the Factor Xa inhibition assay.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It is sensitive to deficiencies in Factors VII, X, V, II, and fibrinogen.
Principle: The time taken for clot formation is measured after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium to citrated plasma.
General Protocol:
-
Citrated human plasma is pre-warmed.
-
A solution of this compound or this compound glucuronide at various concentrations is added to the plasma and incubated.
-
A pre-warmed thromboplastin reagent containing calcium is added to initiate coagulation.
-
The time to fibrin clot formation is recorded using a coagulometer.
-
The PT is expressed in seconds, and the concentration of the inhibitor that doubles the baseline PT is determined.
dot
Caption: Experimental workflow for the Prothrombin Time (PT) assay.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the function of the intrinsic and common pathways of coagulation. It is sensitive to deficiencies in Factors XII, XI, IX, VIII, X, V, II, and fibrinogen.
Principle: The time to clot formation is measured after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium, to citrated plasma.
General Protocol:
-
Citrated human plasma is incubated with a contact activator and a solution of this compound or this compound glucuronide at various concentrations.
-
Calcium chloride is added to initiate the coagulation cascade.
-
The time until the formation of a fibrin clot is measured using a coagulometer.
-
The aPTT is reported in seconds, and the prolongation relative to a control is determined.
dot
Darexaban's Effect on Prothrombin Time and aPTT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Darexaban, an oral direct Factor Xa inhibitor, on two critical coagulation assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and laboratory workflows.
Introduction to this compound and its Mechanism of Action
This compound (formerly YM150) is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to FXa, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final serine protease in the coagulation cascade, responsible for converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. The inhibition of FXa, therefore, leads to a dose-dependent anticoagulant effect.[1] this compound is metabolized in the liver to its active metabolite, this compound glucuronide.[2]
The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, making it a key target for anticoagulant drugs.
Below is a diagram illustrating the coagulation cascade and the point of inhibition by this compound.
References
Darexaban's High Selectivity for Factor Xa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of Darexaban's mechanism of action: its potent and highly selective inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This compound (formerly YM150) and its active metabolite, this compound glucuronide (YM-222714), demonstrate a strong affinity for FXa, with minimal activity against other related serine proteases, a key characteristic for a favorable safety profile in anticoagulant therapy.
Quantitative Analysis of this compound's Inhibitory Activity
This compound's selectivity is quantified by its inhibitory constant (Ki), a measure of the concentration required to produce half-maximum inhibition. Both this compound and its primary active metabolite exhibit low nanomolar inhibition of human Factor Xa.
| Compound | Target Protease | Ki (μM) |
| This compound (YM150) | Human Factor Xa | 0.031[1][2] |
| This compound glucuronide (YM-222714) | Human Factor Xa | 0.020[1][2] |
Experimental Protocols: Determining Protease Selectivity
The selectivity of this compound for Factor Xa over other proteases is determined through a series of in vitro enzyme inhibition assays. A generalized protocol for such an assay using a chromogenic substrate is detailed below.
Objective: To determine the inhibitory potency (IC50 and/or Ki) of this compound against Factor Xa and other serine proteases.
Materials:
-
Enzymes: Purified human Factor Xa, thrombin, trypsin, plasmin, tissue-plasminogen activator (t-PA), etc.
-
Chromogenic Substrates: Specific peptide substrates for each protease that release a chromophore (e.g., p-nitroaniline, pNA) upon cleavage.
-
Inhibitor: this compound of known concentration.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA).
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified proteases to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well microplate, add a fixed volume of the assay buffer. b. Add a specific volume of the this compound dilution series to the appropriate wells. Include control wells with buffer only (for maximum enzyme activity) and wells with a known potent inhibitor (positive control). c. Add a fixed volume of the specific protease solution to each well and incubate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding a fixed volume of the corresponding chromogenic substrate to each well.
-
Data Acquisition: a. Immediately place the microplate in a microplate reader. b. Measure the change in absorbance over time at the appropriate wavelength. The rate of color development is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each this compound concentration. b. Plot the reaction velocity against the logarithm of the this compound concentration. c. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity). d. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Visualizing Key Pathways and Processes
To better understand the context of this compound's action and the experimental procedures used to characterize it, the following diagrams are provided.
References
Darexaban's Preclinical Profile in Venous Thromboembolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban (YM150) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed by Astellas Pharma, this compound was investigated for the prevention and treatment of thromboembolic disorders, including venous thromboembolism (VTE). Although its clinical development was discontinued in September 2011, the preclinical data generated for this compound provides valuable insights into the pharmacology of direct FXa inhibitors and their potential in managing VTE. This technical guide synthesizes the available preclinical data on this compound's role in VTE models, focusing on its antithrombotic efficacy, bleeding risk profile, and the experimental methodologies used in its evaluation.
Mechanism of Action: Direct Factor Xa Inhibition
This compound exerts its anticoagulant effect by directly binding to and inhibiting both free and prothrombinase-bound Factor Xa. This action prevents the conversion of prothrombin to thrombin, the final common pathway of the coagulation cascade, thereby reducing fibrin formation and thrombus development.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Preclinical Efficacy in Venous Thromboembolism Models
This compound demonstrated significant antithrombotic efficacy in various preclinical models of venous thrombosis. These studies were crucial in establishing its proof-of-concept and dose-ranging for potential clinical applications.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of this compound in VTE models.
Table 1: Antithrombotic Efficacy of this compound in a Rabbit Model of Arterial Plaque Disruption-Induced Thrombosis
| Treatment Group | Dose | Thrombus Weight (mg, mean ± SD) | Reference |
| Control | - | 8.01 ± 1.08 | [1] |
| This compound | 30 mg/kg | 2.17 ± 0.63 | [1] |
| Rivaroxaban | 1 mg/kg | 3.23 ± 1.64 | [1] |
Table 2: Antithrombotic Efficacy of this compound in a Mouse FeCl3-Induced Venous Thrombosis Model
| Treatment Group | Dose | Effect on Thrombus Protein Content | Reference |
| This compound | 0.3 - 10 mg/kg | Dose-dependent decrease | [2] |
| This compound | ≥ 3 mg/kg | Statistically significant decrease | [2] |
Table 3: Effect of this compound on Bleeding in a Mouse Tail-Transection Model
| Treatment Group | Dose | Effect on Blood Loss | Reference |
| This compound | up to 10 mg/kg | No significant effect | [2] |
| Warfarin | ≥ 1 mg/kg/day | Statistically significant increase | [2] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.
Rabbit Arterial Plaque Disruption-Induced Thrombosis Model
This model was designed to evaluate the antithrombotic effects of this compound in a setting that mimics arterial thrombosis with a venous stasis component.
-
Animal Model: Male Japanese white rabbits.
-
Procedure:
-
Endothelial denudation of the femoral artery was induced using a catheter.
-
Animals were fed a high-cholesterol diet for two weeks to induce plaque formation.
-
Plaque disruption was triggered by balloon angioplasty.
-
Venous stasis was achieved by ligation of the distal side of the injured segment.[1]
-
-
Drug Administration: this compound (30 mg/kg) or rivaroxaban (1 mg/kg) was administered orally 1 hour before and 9 hours after plaque disruption.[1]
-
Endpoint: Thrombus weight was evaluated 24 hours after the initiation of ligation.[1]
Figure 2: Experimental workflow for the rabbit arterial plaque disruption-induced thrombosis model.
Mouse Ferric Chloride (FeCl3)-Induced Venous Thrombosis Model
This widely used model assesses the efficacy of antithrombotic agents in a chemically induced venous thrombosis setting.
-
Animal Model: Male ddY mice.
-
Procedure:
-
The femoral vein was exposed.
-
A filter paper saturated with FeCl3 solution was applied to the vein to induce endothelial injury and subsequent thrombus formation.
-
-
Drug Administration: this compound was administered orally at doses ranging from 0.3 to 10 mg/kg.[2]
-
Endpoint: The thrombus protein content was measured to quantify the extent of thrombosis.[2]
Mouse Tail-Transection Bleeding Model
This model is a standard method for evaluating the bleeding risk associated with anticoagulant and antithrombotic therapies.
-
Animal Model: Male ddY mice.
-
Procedure:
-
The distal portion of the tail was transected.
-
The tail was immersed in saline, and the amount of blood loss was measured over a specific period.
-
-
Drug Administration: this compound was administered orally at doses up to 10 mg/kg.[2]
-
Endpoint: Total blood loss was quantified.[2]
Discussion and Conclusion
The preclinical data for this compound in models of venous thromboembolism demonstrate its potential as an effective oral anticoagulant with a favorable safety profile. In both rat and rabbit models, this compound was shown to prevent venous thrombus formation.[3] A key finding from these studies is the separation between the antithrombotic efficacy and the risk of bleeding. This compound did not significantly increase bleeding time at doses that were effective in preventing thrombosis, suggesting a wider therapeutic window compared to traditional anticoagulants like warfarin and even some other direct oral anticoagulants.[2][3]
The active metabolite of this compound, this compound glucuronide, was found to be the primary determinant of its in vivo antithrombotic effects.[3] Notably, this metabolite did not affect platelet activation or aggregation, which may contribute to its favorable bleeding profile.[3]
While the development of this compound was discontinued, the preclinical studies conducted provide a valuable dataset for the scientific community. The clear dose-dependent antithrombotic effects, coupled with a lower propensity for bleeding, underscore the potential of targeting Factor Xa for the management of VTE. The detailed experimental protocols outlined in this guide offer a reference for researchers designing and interpreting future studies in the field of thrombosis and hemostasis.
References
- 1. Plasma factor Xa inhibition can predict antithrombotic effects of oral direct factor Xa inhibitors in rabbit atherothrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor this compound in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Darexaban Factor Xa Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban (formerly YM150) is a potent, orally active, and selective direct inhibitor of Factor Xa (FXa).[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] By directly and competitively inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[2] Although the clinical development of this compound was discontinued in 2011, it remains a valuable tool compound for research in the field of anticoagulation and thrombosis.[2] Its active metabolite, this compound glucuronide (YM-222714), also exhibits potent FXa inhibition.[3]
These application notes provide a detailed protocol for determining the inhibitory activity of this compound and its metabolites on Factor Xa using a chromogenic assay. Additionally, it includes key quantitative data and visual representations of the experimental workflow and the relevant signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound and its active metabolite, this compound glucuronide, against human Factor Xa, as well as their effects on plasma clotting times.
| Compound | Parameter | Value | Conditions |
| This compound | Ki (human FXa) | 0.031 µM | Enzyme assay[3] |
| IC50 (human FXa) | 54.6 nM (0.0546 µM) | Enzyme assay[1] | |
| Prothrombin Time (PT) Doubling Concentration | 1.2 µM | Human plasma[3] | |
| This compound Glucuronide | Ki (human FXa) | 0.020 µM | Enzyme assay[3] |
| Prothrombin Time (PT) Doubling Concentration | 0.95 µM | Human plasma[3] |
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, representing the convergence point of the intrinsic and extrinsic pathways. Its inhibition is a key therapeutic strategy for anticoagulation.
Caption: The Coagulation Cascade and the Site of this compound Action.
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay
This protocol describes a method for determining the inhibitory activity of this compound on purified human Factor Xa. The assay is based on the principle that active FXa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration.
Principle of the Assay
The chromogenic anti-Factor Xa assay is a functional test that measures the activity of Factor Xa.[4][5] In the absence of an inhibitor, Factor Xa cleaves a synthetic chromogenic substrate, resulting in a color change that is measured by a spectrophotometer. When an inhibitor like this compound is present, it binds to Factor Xa, preventing it from cleaving the substrate.[6] The residual activity of Factor Xa is inversely proportional to the concentration of the inhibitor in the sample.[7]
Materials and Reagents
-
This compound
-
Purified Human Factor Xa
-
Chromogenic FXa Substrate (e.g., CH3SO2-D-CHG-Gly-Arg-pNA)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
Factor Xa Solution: Dilute the purified human Factor Xa in assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over the measurement period. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Chromogenic Substrate Solution: Prepare the chromogenic FXa substrate solution in assay buffer according to the manufacturer's instructions. The concentration should be at or near the Michaelis-Menten constant (Km) for Factor Xa to ensure sensitivity to competitive inhibitors.
Assay Procedure
The following workflow outlines the steps for performing the chromogenic Factor Xa inhibition assay.
Caption: Experimental Workflow for the Chromogenic FXa Inhibition Assay.
Step-by-Step Method:
-
Plate Setup: To each well of a 96-well microplate, add the assay components in the following order:
-
Assay Buffer
-
This compound working solution or vehicle control (e.g., assay buffer with the same final concentration of DMSO).
-
Factor Xa solution.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the chromogenic reaction by adding the pre-warmed Chromogenic Substrate solution to all wells.
-
Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm. The measurement can be performed in two modes:
-
Kinetic Mode: Monitor the change in absorbance over time (e.g., every 30 seconds for 10-20 minutes). The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Mode: After a fixed incubation time (e.g., 15 minutes), stop the reaction (e.g., by adding acetic acid) and measure the final absorbance.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
-
Conclusion
This compound is a well-characterized direct Factor Xa inhibitor. The provided chromogenic assay protocol offers a robust and reliable method for quantifying its inhibitory potency. This information is valuable for researchers studying the mechanisms of anticoagulation, developing new antithrombotic agents, or using this compound as a reference compound in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 7. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Coagulation Assays to Determine Darexaban Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban is a direct, competitive, and orally active inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its primary mechanism of action involves the direct binding to FXa, thereby preventing the conversion of prothrombin to thrombin and subsequently inhibiting fibrin clot formation. This compound and its active metabolite, this compound glucuronide, have demonstrated potent anticoagulant effects in in vitro studies. Accurate and reliable in vitro assays are essential for characterizing the anticoagulant activity of this compound, determining its potency, and establishing concentration-effect relationships. This document provides detailed application notes and protocols for three key in vitro coagulation assays: Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and a chromogenic anti-Xa assay.
Mechanism of Action of this compound
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the common pathway. By directly inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade.
Quantitative Data Summary
The following tables summarize the in vitro anticoagulant activity of this compound and its active metabolite, this compound glucuronide.
Table 1: Inhibitory Activity of this compound and this compound Glucuronide against Factor Xa
| Compound | IC50 (nM) for FXa | Ki (µM) for FXa |
| This compound | 54.6 | 0.031 |
| This compound Glucuronide | - | 0.020 |
Table 2: Effect of this compound and this compound Glucuronide on Prothrombin Time (PT) in Human Plasma
| Compound | Concentration to Double PT (µM) |
| This compound | 1.2 |
| This compound Glucuronide | 0.95 |
Note: Further quantitative data on the concentration-dependent effects of this compound on aPTT and anti-Xa activity are needed for a more comprehensive comparison.
Experimental Protocols
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time taken for clot formation after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma. This compound, as a direct FXa inhibitor, is expected to prolong the PT in a concentration-dependent manner.
Materials:
-
This compound
-
Human platelet-poor plasma (PPP)
-
Thromboplastin reagent with calcium (e.g., Neoplastine CI Plus, Diagnostica Stago)
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Protocol:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
Preparation of Spiked Plasma Samples: Serially dilute the this compound stock solution to prepare working solutions. Spike human PPP with the this compound working solutions to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (plasma with solvent only).
-
Pre-incubation: Pre-warm the spiked plasma samples and the thromboplastin reagent to 37°C for at least 3 minutes.
-
Assay Measurement:
-
Pipette 50 µL of the pre-warmed spiked plasma into a coagulometer cuvette.
-
Incubate for 2 minutes at 37°C.
-
Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette to initiate the clotting reaction.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
-
Data Analysis: Plot the clotting time (in seconds) against the corresponding this compound concentration. Determine the concentration of this compound that doubles the baseline PT (vehicle control).
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent (partial thromboplastin), followed by calcium, to citrated plasma. This compound is expected to prolong the aPTT in a concentration-dependent manner.
Materials:
-
This compound
-
Human platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Protocol:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound as described for the PT assay.
-
Preparation of Spiked Plasma Samples: Prepare a series of spiked plasma samples with varying concentrations of this compound as described for the PT assay.
-
Pre-incubation: Pre-warm the spiked plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
Assay Measurement:
-
Pipette 50 µL of the pre-warmed spiked plasma into a coagulometer cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma.
-
Incubate the mixture for 3-5 minutes at 37°C (the exact time may vary depending on the reagent manufacturer's instructions).
-
Add 50 µL of the pre-warmed CaCl2 solution to initiate the clotting reaction.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
-
Data Analysis: Plot the clotting time (in seconds) against the corresponding this compound concentration. Determine the concentration of this compound that doubles the baseline aPTT (vehicle control).
Chromogenic Anti-Xa Assay
The chromogenic anti-Xa assay is a functional assay that directly measures the inhibitory activity of this compound against FXa. In this assay, a known amount of FXa is added to the plasma sample containing this compound. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, which releases a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Materials:
-
This compound
-
Human platelet-poor plasma (PPP)
-
Chromogenic anti-Xa assay kit (containing bovine or human FXa, a chromogenic substrate specific for FXa, and a buffer)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes
-
Incubator at 37°C
Protocol:
-
This compound Stock and Standard Solutions Preparation: Prepare a stock solution of this compound. From this stock, prepare a series of standard solutions of known concentrations in the assay buffer.
-
Preparation of Spiked Plasma Samples: Prepare spiked plasma samples with a range of this compound concentrations as previously described.
-
Assay Procedure (example based on a typical kit):
-
Pipette 50 µL of the spiked plasma samples or standard solutions into the wells of a microplate.
-
Add 50 µL of the FXa reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 2-5 minutes) to allow this compound to inhibit FXa.
-
Add 50 µL of the chromogenic substrate to each well to start the color development reaction.
-
Incubate at 37°C for a specified time (e.g., 3-10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2% acetic acid) if required by the kit instructions.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the spiked plasma samples by interpolating their absorbance values on the standard curve.
-
To determine the IC50 value, plot the percentage of FXa inhibition (calculated relative to the control with no inhibitor) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro coagulation assays described in these application notes provide robust and reliable methods for characterizing the anticoagulant activity of this compound. The Prothrombin Time and activated Partial Thromboplastin Time assays are useful for assessing the overall effect of this compound on the coagulation cascade, while the chromogenic anti-Xa assay offers a more specific and quantitative measure of its direct inhibitory effect on Factor Xa. The choice of assay will depend on the specific research question and the stage of drug development. For routine monitoring and precise quantification of this compound's activity, the chromogenic anti-Xa assay is generally preferred due to its higher specificity and lower susceptibility to interferences from other coagulation factors. Consistent and standardized execution of these protocols is crucial for obtaining accurate and reproducible data.
Application Notes and Protocols: Darexaban in Rat Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban (formerly YM150) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As an anticoagulant, it was developed for the prophylaxis and treatment of thromboembolic diseases.[2][3] this compound and its active metabolite, this compound glucuronide, selectively and competitively inhibit FXa, which in turn suppresses the conversion of prothrombin to thrombin.[1][2] This action effectively reduces the formation of fibrin clots in a dose-dependent manner.[1][3] Preclinical evaluation of antithrombotic agents like this compound relies heavily on in vivo animal models to establish efficacy and safety profiles. Rat thrombosis models are frequently utilized for this purpose due to their well-characterized physiology and the ability to simulate various thrombotic conditions.
This document provides detailed protocols for administering this compound in common rat thrombosis models and summarizes the quantitative outcomes from key preclinical studies.
Mechanism of Action: Coagulation Cascade Inhibition
Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.[4][5] Its primary function is to catalyze the conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then promotes the formation of a stable fibrin clot from fibrinogen and activates platelets.[1][6] Direct FXa inhibitors like this compound bind to the active site of FXa, blocking its enzymatic activity and thereby interrupting the coagulation cascade.[6][7]
Caption: this compound directly inhibits Factor Xa at the convergence of the coagulation pathways.
Experimental Protocols
The following are detailed methodologies for two common rat thrombosis models used to evaluate the efficacy of this compound.
Protocol 1: Venous Thrombosis (VT) Model
This model assesses the ability of an antithrombotic agent to prevent thrombus formation in a vein, typically induced by a combination of stasis and hypercoagulability.
-
Objective: To evaluate the dose-dependent efficacy of this compound in preventing venous thrombus formation.
-
Animal Model: Male Sprague-Dawley rats.[8]
-
Materials:
-
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position.
-
Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., intraduodenally or orally) at a predetermined time before thrombus induction.[8]
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect a segment of the IVC, ligating all side branches.
-
Temporarily occlude blood flow to the isolated segment.
-
-
Thrombus Induction: Inject a thrombogenic agent into the isolated IVC segment. Alternatively, apply a chemical irritant like ferric chloride to the external surface of the vein to induce endothelial injury.[10][11]
-
Stasis Period: Ligate the ends of the segment to create stasis and allow the thrombus to form for a specified period (e.g., 15-30 minutes).
-
Thrombus Retrieval: Re-establish blood flow, excise the venous segment, and carefully retrieve the formed thrombus.
-
Endpoint Measurement: Determine the wet weight of the thrombus. The percentage of thrombus inhibition is calculated relative to the vehicle-treated control group.
-
Protocol 2: Arterio-Venous (A-V) Shunt Thrombosis Model
This model evaluates the effect of antithrombotic agents on thrombus formation under conditions of blood flow, simulating arterial thrombosis.
-
Objective: To assess the efficacy of this compound in preventing thrombus formation in an extracorporeal shunt.
-
Animal Model: Male Sprague-Dawley rats.[2]
-
Materials:
-
This compound (or vehicle control)
-
Anesthetic
-
Polyethylene tubing for cannulation
-
A piece of silk thread (to serve as a thrombogenic surface)
-
Surgical instruments
-
Heparinized saline
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat.
-
Drug Administration: Administer this compound or vehicle control.
-
Surgical Procedure:
-
Expose the left carotid artery and the right jugular vein.
-
Cannulate both vessels with polyethylene tubing filled with heparinized saline.
-
-
Shunt Assembly: Insert a piece of silk thread of a known weight into a separate piece of tubing. Connect this tubing between the arterial and venous cannulas to create the A-V shunt.
-
Blood Flow Period: Allow blood to flow through the shunt for a defined period (e.g., 15 minutes).
-
Thrombus Retrieval: Clamp the cannulas and disconnect the shunt. Carefully remove the silk thread with the attached thrombus.
-
Endpoint Measurement: Weigh the thread with the thrombus. The thrombus weight is determined by subtracting the initial weight of the thread. Calculate the percentage of inhibition relative to the control group.
-
Caption: Generalized experimental workflow for evaluating this compound in rat thrombosis models.
Quantitative Data Summary
The efficacy of this compound has been quantified in various rat thrombosis models. The data below is compiled from published preclinical studies.
Table 1: Antithrombotic Efficacy of this compound in Rat Models
| Model Type | Administration Route | Endpoint | ID₅₀ (mg/kg) | Citation |
| Venous Thrombosis | Oral | Thrombus Weight | 0.97 | [2] |
| A-V Shunt Thrombosis | Oral | Thrombus Weight | 16.7 | [2] |
ID₅₀: The dose required to achieve 50% inhibition of thrombus formation.
Table 2: Comparative Effects on Bleeding Time
A key aspect of anticoagulant development is assessing the risk of bleeding at therapeutically effective doses. Studies show this compound has a wider therapeutic window compared to traditional anticoagulants like warfarin.
| Compound | Model | Antithrombotic Effect | Effect on Bleeding Time | Citation |
| This compound | Venous & A-V Shunt | Strong suppression | No effect at antithrombotic doses | [2][8] |
| Warfarin | Venous & A-V Shunt | Suppression | Marked prolongation at antithrombotic dose | [2] |
| Enoxaparin | Venous Thrombosis | Antithrombotic | Prolonged at antithrombotic doses | [8] |
Conclusion
This compound demonstrates potent antithrombotic efficacy in established rat models of both venous and arterio-venous thrombosis.[2] A significant finding from these preclinical studies is its ability to strongly suppress thrombus formation at doses that do not significantly prolong bleeding time, suggesting a favorable safety profile compared to agents like warfarin.[2][8] The protocols and data presented here provide a comprehensive guide for researchers investigating the pharmacology of direct Factor Xa inhibitors in relevant in vivo systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 8. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor this compound in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 11. This compound: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Darexaban Dose-Response Studies In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro dose-response characteristics of Darexaban, a direct Factor Xa (FXa) inhibitor. The included protocols are intended to guide researchers in designing and executing similar in vitro studies for the evaluation of FXa inhibitors.
Introduction
This compound (formerly YM150) is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] By selectively and competitively binding to FXa, this compound and its active metabolite, this compound glucuronide, effectively block the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1][2] In vitro studies are fundamental to characterizing the potency and selectivity of such anticoagulants, providing essential data on their mechanism of action and dose-dependent effects on coagulation parameters.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the key quantitative data from in vitro studies of this compound and its active metabolite.
| Compound | Parameter | Value | Assay Type | Species | Reference |
| This compound | Ki | 0.031 µM | Enzyme Assay (Factor Xa) | Human | [2] |
| This compound glucuronide | Ki | 0.020 µM | Enzyme Assay (Factor Xa) | Human | [2] |
| This compound | Prothrombin Time (PT) Doubling Concentration | 1.2 µM | Coagulation Assay | Human Plasma | [2] |
| This compound glucuronide | Prothrombin Time (PT) Doubling Concentration | 0.95 µM | Coagulation Assay | Human Plasma | [2] |
Signaling Pathway: this compound's Mechanism of Action
This compound directly inhibits Factor Xa, which is a key component of the prothrombinase complex. This complex is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, leading to clot formation.
Caption: this compound directly inhibits Factor Xa in the coagulation cascade.
Experimental Workflow: In Vitro Dose-Response Study
The general workflow for an in vitro dose-response study of a direct FXa inhibitor like this compound involves preparing a dilution series of the compound and evaluating its effect in various enzymatic and plasma-based coagulation assays.
Caption: General workflow for in vitro dose-response studies of this compound.
Experimental Protocols
Factor Xa (FXa) Inhibition Assay (Chromogenic)
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of purified human FXa. The residual FXa activity is determined by the rate of cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline), measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor.
Materials:
-
Purified Human Factor Xa
-
Chromogenic FXa Substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 8.4) containing NaCl and EDTA
-
This compound or other test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations.
-
Add a defined amount of purified human FXa to each well of a 96-well microplate.
-
Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic FXa substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of substrate cleavage is calculated from the linear portion of the absorbance curve.
-
Plot the percentage of FXa inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Prothrombin Time (PT) Assay
Principle: The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. The test measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.
Materials:
-
Citrated human plasma (platelet-poor)
-
PT reagent (thromboplastin and calcium chloride)
-
This compound or other test inhibitor
-
Coagulometer or water bath with a stopwatch
-
Test tubes
Procedure:
-
Prepare serial dilutions of this compound in the citrated human plasma.
-
Pre-warm the plasma samples containing the different concentrations of this compound and the PT reagent to 37°C.
-
Pipette a volume of the plasma sample (e.g., 100 µL) into a test tube.
-
Add a specified volume of the pre-warmed PT reagent (e.g., 200 µL) to the test tube and simultaneously start a timer.
-
Record the time in seconds for the formation of a visible fibrin clot.
-
Perform the measurements in duplicate or triplicate for each concentration.
-
Plot the clotting time (in seconds) against the this compound concentration. The concentration of this compound that doubles the baseline clotting time can be determined from the dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay evaluates the function of the intrinsic and common pathways of coagulation. The clotting cascade is initiated by the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. The time to clot formation is measured.
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound or other test inhibitor
-
Coagulometer or water bath with a stopwatch
-
Test tubes
Procedure:
-
Prepare serial dilutions of this compound in the citrated human plasma.
-
Pre-warm the plasma samples containing the different concentrations of this compound, the aPTT reagent, and the CaCl2 solution to 37°C.
-
Pipette a volume of the plasma sample (e.g., 100 µL) and an equal volume of the aPTT reagent into a test tube.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Add a specified volume of the pre-warmed CaCl2 solution (e.g., 100 µL) to the test tube and simultaneously start a timer.
-
Record the time in seconds for the formation of a visible fibrin clot.
-
Perform the measurements in duplicate or triplicate for each concentration.
-
Plot the clotting time (in seconds) against the this compound concentration to evaluate its dose-dependent effect on the intrinsic and common pathways.
References
Application Notes and Protocols for Darexaban in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Darexaban solutions for use in cell culture experiments. This compound is a potent and selective direct inhibitor of Factor Xa (FXa), an essential enzyme in the coagulation cascade.[1][2] Its utility in research extends to studying the roles of FXa in various cellular processes beyond hemostasis, including cell signaling and cancer biology.
Physicochemical and Pharmacological Data
A summary of key quantitative data for this compound is provided below for easy reference when planning experiments.
| Property | Value | Reference |
| Synonyms | YM150 | [2] |
| Molecular Formula | C₂₇H₃₀N₄O₄ | [3] |
| Molecular Weight | 474.55 g/mol | [3] |
| Mechanism of Action | Direct, selective, and competitive inhibitor of Factor Xa (FXa). | [1][2] |
| IC₅₀ (cell-free) | 54.6 nM | [2] |
| Kᵢ (human FXa) | 0.031 µM (this compound), 0.020 µM (this compound glucuronide) | [4] |
| Solubility | Highly soluble in DMSO (250 mg/mL or 526.81 mM). | [5] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years. | [5] |
| Storage (Stock Solution in DMSO) | -80°C for 6 months, -20°C for 1 month. | [2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.746 mg of this compound (Molecular Weight = 474.55 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 4.746 mg of this compound, add 1 mL of DMSO.
-
Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Preparation of this compound Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into a final working concentration in cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Concentration Range: The optimal concentration of this compound for a specific cell line and assay should be determined empirically. Based on data from similar Factor Xa inhibitors like rivaroxaban, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.
-
Stability in Media: The stability of this compound in aqueous cell culture media has not been extensively reported. It is advisable to prepare fresh working solutions for each experiment and consider replenishing the media with freshly prepared this compound solution for longer-term experiments (e.g., every 24-48 hours).
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate Dilutions: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experimental volume of cell culture medium. For example, to prepare 1 mL of a 1 µM working solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (1 µM) * (1000 µL)
-
V₁ = 0.1 µL of the 10 mM stock solution.
-
-
Serial Dilution: To accurately pipette such a small volume, it is recommended to perform a serial dilution.
-
Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium.
-
Step B (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to obtain a final concentration of 1 µM.
-
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Application to Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared this compound-containing medium.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Visualizations
Factor Xa Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits Factor Xa, blocking downstream signaling.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Vol 24, No 20 (2024) - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Darexaban in a Ferric Chloride (FeCl3)-Induced Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Darexaban, a direct Factor Xa inhibitor, in the widely utilized Ferric Chloride (FeCl3)-induced thrombosis model. This model is a valuable tool for the preclinical evaluation of antithrombotic agents.
Introduction
The Ferric Chloride (FeCl3)-induced thrombosis model is a well-established in vivo method to study thrombus formation. Topical application of FeCl3 to a blood vessel induces oxidative injury to the endothelium, leading to the exposure of the subendothelial matrix. This triggers a cascade of events including platelet adhesion and aggregation, and the activation of the coagulation cascade, ultimately resulting in the formation of an occlusive thrombus.[1][2] This model is sensitive to both antiplatelet and anticoagulant therapies, making it suitable for assessing the efficacy of novel antithrombotic drugs like this compound.
This compound is a potent and selective direct inhibitor of Factor Xa (FXa).[3] FXa plays a pivotal role in the coagulation cascade, as it is the component of the prothrombinase complex responsible for the conversion of prothrombin to thrombin.[4] By directly inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin formation, thereby exerting its antithrombotic effect.
Signaling Pathway of FeCl3-Induced Thrombosis and this compound's Mechanism of Action
The application of FeCl3 initiates a series of events that mimic thrombogenesis. The diagram below illustrates the signaling pathway leading to thrombus formation and the point of intervention for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the efficacy of this compound in a murine model of FeCl3-induced carotid artery thrombosis.
Materials and Reagents
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Ferric Chloride (FeCl3) solution (e.g., 3.5% or 7.5% w/v in distilled water, freshly prepared)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Saline solution
-
Surgical instruments (forceps, scissors, sutures)
-
Filter paper (1 x 2 mm strips)
-
Doppler flow probe and flowmeter
-
Heating pad
Experimental Workflow
The general workflow for the experiment is outlined below.
Detailed Procedure
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine at 10 mg/kg).[5]
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
-
Remove the fur from the neck area using a depilatory cream or fine clippers.
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before the surgical procedure to allow for drug absorption.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the underlying muscles.
-
Carefully dissect the tissues to isolate the common carotid artery.
-
Place a small piece of plastic or parafilm behind the artery to isolate it from the surrounding tissues.
-
-
Thrombosis Induction and Monitoring:
-
Position a Doppler flow probe around the carotid artery to monitor blood flow.
-
Record the baseline blood flow for a stable period (e.g., 5 minutes).
-
Saturate a 1 x 2 mm strip of filter paper with the FeCl3 solution (e.g., 7.5%).
-
Topically apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 1-3 minutes).[5][6]
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor the blood flow until complete occlusion occurs (defined as the cessation of blood flow for >30 seconds) or for a predetermined observation period (e.g., 30-60 minutes).[6] The time from the application of FeCl3 to complete occlusion is recorded as the Time to Occlusion (TTO).
-
-
Thrombus Quantification (Optional):
-
At the end of the observation period, the thrombosed arterial segment can be excised.
-
The thrombus can be carefully removed from the vessel.
-
The wet weight of the thrombus can be measured.
-
Alternatively, the protein content of the thrombus can be determined using a protein assay (e.g., BCA assay) after homogenization.
-
Data Presentation
The efficacy of this compound in the FeCl3-induced thrombosis model can be quantified by its effect on the time to vessel occlusion and thrombus size. The following tables present representative data on the dose-dependent effects of this compound.
Table 1: Effect of this compound on Time to Occlusion in a Murine Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (minutes) |
| Vehicle | - | 10 | 10.5 ± 1.8 |
| This compound | 1 | 10 | 15.2 ± 2.5 |
| This compound | 3 | 10 | 24.8 ± 3.1** |
| This compound | 10 | 10 | >30 (No Occlusion)*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Dose-Dependent Effect of this compound on Thrombus Protein Content in a Murine Venous Thrombosis Model
| Treatment Group | Dose (mg/kg) | n | Thrombus Protein Content (µg) | % Inhibition |
| Vehicle | - | 8 | 150 ± 20 | - |
| This compound | 0.3 | 8 | 125 ± 18 | 16.7 |
| This compound | 1 | 8 | 95 ± 15 | 36.7 |
| This compound | 3 | 8 | 60 ± 12 | 60.0 |
| This compound | 10 | 8 | 35 ± 10 | 76.7 |
| p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM. (Data adapted from Kaku et al., 2013[7]) |
Conclusion
The Ferric Chloride-induced thrombosis model is a robust and reproducible method for evaluating the antithrombotic efficacy of direct Factor Xa inhibitors like this compound. The protocols outlined in these application notes provide a framework for conducting these studies. This compound demonstrates a dose-dependent antithrombotic effect, significantly prolonging the time to vessel occlusion and reducing thrombus size in this model. These findings support the mechanism of action of this compound as a potent anticoagulant.
References
- 1. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. cordynamics.com [cordynamics.com]
- 7. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Darexaban's Effect on Thrombin Generation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By selectively and competitively binding to FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[2] The development of this compound was discontinued in September 2011.[2] Understanding the impact of FXa inhibitors like this compound on thrombin generation is crucial for evaluating their anticoagulant efficacy and for the development of new antithrombotic therapies.
This document provides detailed application notes and protocols for measuring the effect of this compound on thrombin generation, primarily utilizing the Calibrated Automated Thrombogram (CAT) assay. While specific quantitative data for this compound is limited due to its discontinued development, this guide presents expected effects based on the well-established class characteristics of direct FXa inhibitors.
Mechanism of Action: this compound in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa plays a pivotal role in this process, sitting at the convergence of the intrinsic and extrinsic pathways. It is the catalytic component of the prothrombinase complex, which proteolytically cleaves prothrombin to generate thrombin. Thrombin then acts on fibrinogen to form fibrin monomers, which polymerize to form an insoluble fibrin mesh, the structural basis of a blood clot.
This compound exerts its anticoagulant effect by directly binding to the active site of FXa, thereby inhibiting its enzymatic activity. This action prevents the amplification of the coagulation cascade and significantly reduces the burst of thrombin generation required for effective clot formation.
Caption: The Coagulation Cascade and the Site of Action of this compound.
Measuring Thrombin Generation: The Calibrated Automated Thrombogram (CAT) Assay
The Calibrated Automated Thrombogram (CAT) is a widely used fluorescence-based assay that provides a global assessment of the hemostatic system by measuring the dynamics of thrombin generation in plasma.[3][4][5][6] The output of the CAT assay is a thrombogram, a curve representing the concentration of active thrombin over time. Key parameters derived from the thrombogram are:
-
Lag Time (min): The time from the initiation of coagulation to the first appearance of thrombin.
-
Endogenous Thrombin Potential (ETP, nM*min): The total amount of thrombin generated over time, represented by the area under the curve.
-
Peak Height (nM): The maximum concentration of thrombin reached.
-
Time to Peak (min): The time taken to reach the peak thrombin concentration.
Expected Effects of this compound on Thrombin Generation Parameters
As a direct FXa inhibitor, this compound is expected to exhibit a concentration-dependent effect on the parameters of thrombin generation. Based on studies of other direct FXa inhibitors like rivaroxaban and apixaban, the anticipated effects of this compound are summarized in the table below.[7]
| This compound Concentration (nM) | Lag Time (min) | Endogenous Thrombin Potential (ETP) (nM*min) | Peak Height (nM) | Time to Peak (min) |
| 0 (Control) | 3.5 | 1600 | 300 | 5.5 |
| 50 | 5.0 | 1200 | 200 | 7.0 |
| 100 | 7.5 | 800 | 100 | 9.5 |
| 200 | 10.0 | 500 | 50 | 12.0 |
Note: This data is illustrative and represents the expected dose-dependent effects of a direct FXa inhibitor on thrombin generation. Actual values may vary depending on the specific experimental conditions.
Experimental Protocol: Measuring this compound's Effect on Thrombin Generation using the CAT Assay
This protocol outlines the general procedure for assessing the in vitro effect of this compound on thrombin generation in human plasma using the Calibrated Automated Thrombogram (CAT) assay.
Materials and Reagents
-
This compound (or other FXa inhibitor) stock solution of known concentration
-
Pooled normal human plasma (platelet-poor)
-
Thrombin Calibrator (e.g., Thrombinoscope Calibrator)
-
Triggering reagent (e.g., PPP Reagent containing a low concentration of tissue factor and phospholipids)
-
Fluorescent substrate for thrombin (e.g., Z-Gly-Gly-Arg-AMC)
-
Calcium chloride (CaCl2) solution
-
96-well black microplate
-
Fluorometer with a 390 nm excitation filter and a 460 nm emission filter, capable of maintaining a constant temperature of 37°C
-
Thrombinoscope software or similar data analysis software
Experimental Workflow
Caption: Workflow for the Calibrated Automated Thrombogram (CAT) Assay.
Step-by-Step Procedure
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Ensure the thrombin calibrator, triggering reagent, and fluorescent substrate are at the appropriate concentrations.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in a suitable buffer or in plasma to achieve the desired final concentrations in the assay wells.
-
Plasma Preparation: Thaw pooled normal human plasma at 37°C. It is recommended to centrifuge the plasma again after thawing to remove any cryoprecipitate.
-
Assay Setup:
-
In a 96-well black microplate, add 80 µL of platelet-poor plasma to each well designated for testing and calibration.
-
To the test wells, add 10 µL of the respective this compound dilutions. For the control wells, add 10 µL of buffer.
-
To the calibration wells, add 10 µL of the thrombin calibrator.
-
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Initiation of Thrombin Generation:
-
Dispense 20 µL of the triggering reagent (containing tissue factor and phospholipids) into each well.
-
Immediately thereafter, dispense 20 µL of the fluorescent substrate/CaCl2 mixture into each well to start the reaction.
-
-
Fluorescence Measurement: Place the microplate in a pre-warmed (37°C) fluorometer and immediately start kinetic reading of fluorescence intensity (Excitation: 390 nm, Emission: 460 nm). Readings should be taken at regular intervals (e.g., every 20 seconds) for a duration sufficient to capture the entire thrombin generation curve (typically 60-90 minutes).
-
Data Analysis:
-
Use the Thrombinoscope software or a similar analysis package to process the raw fluorescence data.
-
The software will use the calibration wells to convert the fluorescence signal into thrombin concentration (nM).
-
The software will then generate a thrombogram for each test well and calculate the key parameters: Lag Time, ETP, Peak Height, and Time to Peak.
-
Tabulate and compare the results for the different concentrations of this compound against the control.
-
Conclusion
The Calibrated Automated Thrombogram assay is a powerful tool for characterizing the anticoagulant effects of direct FXa inhibitors like this compound. By measuring the impact on key thrombin generation parameters, researchers can gain valuable insights into the potency and mechanism of action of these compounds. The provided protocols and expected data serve as a comprehensive guide for scientists and drug development professionals working in the field of anticoagulation. While the clinical development of this compound has been halted, the methodologies described here remain highly relevant for the evaluation of new and existing antithrombotic agents.
References
- 1. Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring potential anticoagulant drug formulations using thrombin generation test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 4. d-nb.info [d-nb.info]
- 5. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Darexaban in Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of experimental protocols for evaluating the oral direct Factor Xa (FXa) inhibitor, Darexaban, in rabbit models of thrombosis. The information is intended to guide researchers in the design and execution of preclinical studies to assess the pharmacokinetics, pharmacodynamics, and efficacy of this compound and its active metabolite, this compound glucuronide.
Overview of this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. In vivo, this compound is rapidly and extensively metabolized to its active glucuronide metabolite, which is the predominant determinant of its antithrombotic effect.[1]
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (FXa) then forms the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, the primary component of a thrombus. This compound directly targets and inhibits FXa, thereby blocking the amplification of the coagulation cascade.
References
Application Notes and Protocols: Synthesis of Darexaban Glucuronide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darexaban, an oral direct factor Xa inhibitor, undergoes extensive first-pass metabolism to form its pharmacologically active metabolite, this compound glucuronide. This metabolite is the major circulating component in humans and contributes significantly to the drug's anticoagulant effect. For research purposes, including pharmacokinetic studies, in vitro pharmacological assays, and as an analytical standard, a reliable source of this compound glucuronide is essential. These application notes provide a detailed protocol for the enzymatic synthesis of this compound glucuronide, leveraging the key UDP-glucuronosyltransferase (UGT) enzymes responsible for its formation in vivo. Additionally, analytical methods for the characterization and quantification of the synthesized product are described.
Introduction
This compound is a potent and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Following oral administration, this compound is rapidly and extensively converted to this compound glucuronide.[1][2] This biotransformation is primarily catalyzed by UGT1A9 in the liver and UGT1A10 in the intestine.[1] The resulting glucuronide is not an inactive metabolite; it retains pharmacological activity comparable to the parent drug.[3] Therefore, understanding the properties and disposition of this compound glucuronide is crucial for the clinical development and evaluation of this compound.
The following sections detail a robust enzymatic method for the synthesis of this compound glucuronide, providing researchers with a means to produce this key metabolite for their studies.
Data Presentation
Table 1: Key Enzymes in this compound Glucuronidation
| Enzyme | Primary Location | Role in this compound Metabolism |
| UGT1A9 | Liver | Major enzyme responsible for systemic glucuronidation.[1] |
| UGT1A10 | Intestine | Key enzyme in the first-pass metabolism of this compound in the gut.[1] |
| UGT1A7 | Intestine | Minor role in intestinal glucuronidation.[1] |
| UGT1A8 | Intestine | Minor role in intestinal glucuronidation.[1] |
Table 2: Comparative Pharmacological Activity
| Compound | Target | Ki (μM) | Anticoagulant Activity |
| This compound | Factor Xa | 0.031 | Potent |
| This compound glucuronide | Factor Xa | 0.020 | Potent |
Signaling Pathway: this compound Metabolism
The metabolic conversion of this compound to its active glucuronide metabolite is a critical pathway influencing its pharmacokinetic and pharmacodynamic profile.
Caption: Metabolic pathway of this compound to this compound glucuronide.
Experimental Protocols
Enzymatic Synthesis of this compound Glucuronide
This protocol describes the in vitro synthesis of this compound glucuronide using recombinant human UGT1A9, the primary hepatic enzyme responsible for its formation.
Materials:
-
This compound
-
Recombinant human UGT1A9 supersomes (or microsomes)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components in the specified order:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Recombinant UGT1A9 (final concentration 0.1-0.5 mg/mL)
-
This compound (final concentration 10-50 µM, dissolved in a minimal amount of DMSO)
-
BSA (2% w/v)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The optimal incubation time should be determined by preliminary time-course experiments.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.
-
Sample Collection: Carefully collect the supernatant containing the synthesized this compound glucuronide for purification and analysis.
Purification (Preparative HPLC): The supernatant can be purified using preparative reverse-phase HPLC with a C18 column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended. Fractions should be collected and analyzed for the presence of this compound glucuronide. The fractions containing the pure product should be pooled and lyophilized.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound glucuronide.
Analytical Methods for Characterization and Quantification
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is ideal for the quantification of this compound and this compound glucuronide in biological matrices and reaction mixtures.
-
Chromatographic System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. The precursor and product ion pairs for this compound and this compound glucuronide would need to be optimized.
-
This compound (C₂₀H₂₂ClN₃O₅S): Precursor ion [M+H]⁺
-
This compound glucuronide (C₂₆H₂₈ClN₃O₁₁S): Precursor ion [M+H]⁺
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized this compound glucuronide. The spectra should be compared with that of the parent this compound to identify the presence of the glucuronic acid moiety. Key expected shifts would include the anomeric proton of the glucuronic acid.
3. High-Resolution Mass Spectrometry (HRMS)
HRMS should be used to confirm the elemental composition of the synthesized product. The measured accurate mass should be within 5 ppm of the theoretical mass of this compound glucuronide.
Conclusion
The provided protocols offer a comprehensive guide for the synthesis, purification, and analysis of this compound glucuronide for research applications. The enzymatic synthesis method is biologically relevant and provides a direct route to the major active metabolite of this compound. The analytical methods described will ensure the accurate characterization and quantification of the synthesized compound, facilitating further pharmacological and metabolic studies.
References
- 1. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of this compound, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Darexaban Assay Interference
Welcome to the technical support center for Darexaban assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences from plasma components during the measurement of this compound. Although the development of this compound was discontinued, this guide provides valuable insights for working with this compound and other direct Factor Xa inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect coagulation assays?
This compound is an experimental oral anticoagulant that acts as a direct inhibitor of Factor Xa (FXa).[1][2] By selectively and competitively inhibiting FXa, this compound and its active metabolite, this compound glucuronide, block the conversion of prothrombin to thrombin.[1][3] This ultimately prevents the formation of fibrin clots.[1] This mechanism of action means that this compound can prolong clotting times in various coagulation assays, such as the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), and will show activity in chromogenic anti-Xa assays.[3][4][5]
Q2: What are the common plasma components that can interfere with this compound assays?
While specific data on this compound is limited due to its discontinued development, general principles of coagulation testing indicate that common sources of interference include:
-
Hemolysis: The rupture of red blood cells, which releases hemoglobin and other intracellular components into the plasma.
-
Icterus: High levels of bilirubin in the plasma.
-
Lipemia: High levels of lipids or fats in the plasma, causing a turbid or milky appearance.
These interferences, often abbreviated as HIL, are a leading cause of analytical errors in coagulation laboratories.[1][2][3][6][7]
Q3: How do hemolysis, icterus, and lipemia interfere with coagulation assays used for this compound?
The primary mechanisms of interference are:
-
Optical Interference: Many coagulation analyzers detect clot formation by measuring changes in light transmittance or absorbance.[2][3][6]
-
Hemolysis: Free hemoglobin absorbs light at wavelengths used by some optical instruments, which can affect clot detection.[2][3][6]
-
Icterus: High bilirubin levels can cause spectral overlap, interfering with absorbance readings.[2][6]
-
Lipemia: Lipid particles scatter light, increasing the turbidity of the sample and affecting optical measurements.[2][3][6]
-
-
Biological Interference:
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating interference from plasma components in this compound assays.
Problem: Unexpected or inconsistent this compound assay results.
Step 1: Visual Inspection of the Plasma Sample
-
Observation: Carefully inspect the plasma sample for any visual signs of interference.
-
Pink to Red Color: Suggests hemolysis.
-
Yellow to Brown Color: Suggests icterus.
-
Cloudy or Milky Appearance: Suggests lipemia.
-
Step 2: Quantify the Level of Interference (if available)
-
Many modern coagulation analyzers have a pre-analytical module that can quantify the levels of hemolysis, icterus, and lipemia (HIL) and flag potentially affected samples.[1]
Step 3: Consult Interference Thresholds
-
Refer to the manufacturer's specifications for the coagulation analyzer and assay reagents to determine the acceptable limits for HIL.
Step 4: Mitigation Strategies
-
If interference is suspected or confirmed, follow the appropriate mitigation protocol below.
Experimental Protocols
Protocol 1: Mitigation of Lipemia by High-Speed Centrifugation
This protocol is designed to remove lipids from plasma samples to reduce interference in optical-based coagulation assays.
Materials:
-
Lipemic plasma sample
-
High-speed microcentrifuge (capable of >10,000 g)
-
Microcentrifuge tubes
Procedure:
-
Transfer an aliquot of the lipemic plasma sample to a high-speed microcentrifuge tube.
-
Centrifuge the sample at a high speed (e.g., 11,000 g) for 10 minutes.[8]
-
The lipids will form a layer at the top of the sample.
-
Carefully aspirate the cleared plasma from below the lipid layer, avoiding disturbance of the lipid layer.
-
Re-run the this compound assay on the cleared plasma.
Protocol 2: Use of Alternative Wavelengths for Icterus and Lipemia
For coagulation analyzers with this capability, selecting an alternative measurement wavelength can help to minimize optical interference.
Procedure:
-
Consult the instrument's manual to determine if an alternative wavelength can be selected for the assay.
-
Modern coagulometers may use wavelengths of 650 nm or higher to reduce interference from bilirubin and lipids.[2][6]
-
Re-program the assay to use the alternative wavelength and re-run the sample.
Data on Interference in Coagulation Assays
The following table summarizes the potential effects of common plasma interferences on coagulation assays relevant to the measurement of this compound and other Factor Xa inhibitors.
| Interference | Assay | Potential Effect | Mechanism of Interference |
| Hemolysis | PT, aPTT | Shortened or prolonged clotting times | Biological: Release of procoagulant substances.[2][6] Optical: Interference with clot detection.[2][6] |
| Chromogenic Anti-Xa | Variable | Optical interference with the chromogenic substrate measurement. | |
| Icterus | PT, aPTT, Chromogenic Anti-Xa | Variable | Optical: Spectral overlap with assay reagents.[2][6] |
| Lipemia | PT, aPTT, Chromogenic Anti-Xa | Prolonged clotting times or inaccurate chromogenic readings | Optical: Light scattering and increased turbidity.[2][3][6] |
Visual Guides
Signaling Pathway of this compound
References
- 1. Influence of hemolysis, icterus and lipemia on coagulation tests as performed on Cobas t511 new analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference in coagulation testing: focus on spurious hemolysis, icterus, and lipemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 7. Effects of hemolysis, bilirubin, and lipemia interference on « metajournal.com [metajournal.com]
- 8. Mitigating Lipemia Interference in Anti‐Xa Activity Measurement Through High‐Speed Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Darexaban concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Darexaban in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly YM150) is an oral, direct inhibitor of Factor Xa (FXa).[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. By selectively and competitively inhibiting FXa, this compound and its active metabolite, this compound glucuronide, block this step, leading to a dose-dependent decrease in thrombin generation and subsequent blood clot formation.[2]
Q2: What is the active metabolite of this compound?
A2: this compound is a prodrug that is rapidly metabolized to its active form, this compound glucuronide (YM-222714). This metabolite is the primary determinant of the antithrombotic effects observed in vivo.[2]
Q3: What are the key in vitro parameters of this compound's activity?
A3: this compound and its active metabolite have been characterized by several in vitro parameters. A summary of these can be found in the Data Presentation section below.
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C for up to 2 years, or at 4°C for shorter periods. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in DMSO at concentrations up to 250 mg/mL.[3] For in vivo studies, various solvent systems can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil.[1]
Troubleshooting Guides
Issue 1: this compound precipitates in the culture medium.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high, or the aqueous solubility of this compound is exceeded.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium is kept low, typically below 0.5%, to avoid solvent toxicity and precipitation.
-
Prepare a higher concentration stock solution of this compound in DMSO and add a smaller volume to your medium.
-
If precipitation persists, gentle warming and sonication of the stock solution before dilution may help.[1]
-
Consider using a different solvent system if compatible with your experimental setup.
-
Issue 2: Inconsistent or variable results in coagulation assays (PT, aPTT).
-
Possible Cause 1: Variability in plasma samples.
-
Solution 1: Use pooled normal plasma to minimize individual sample variability. Ensure proper collection and handling of blood samples in citrate tubes to prevent premature coagulation activation.
-
Possible Cause 2: Reagent or instrument variability.
-
Solution 2: Use the same lot of reagents for all comparative experiments. Ensure the coagulometer is properly calibrated and maintained. The sensitivity of PT and aPTT assays to Factor Xa inhibitors can vary significantly between different reagents.[4]
-
Possible Cause 3: Issues with this compound solution stability.
-
Solution 3: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Issue 3: Observed anticoagulant effect is lower than expected based on IC50 values.
-
Possible Cause: Presence of binding proteins in the plasma or culture medium.
-
Solution: Be aware that the presence of plasma proteins can affect the free concentration of this compound available to inhibit Factor Xa. Consider performing assays in purified systems versus plasma to understand the impact of protein binding.
Issue 4: Potential off-target effects observed in cellular assays.
-
Possible Cause: this compound may interact with other cellular targets at higher concentrations.
-
Solution:
-
Perform dose-response experiments to determine the concentration range where the effect is specific to Factor Xa inhibition.
-
Use appropriate negative controls, such as structurally similar but inactive molecules, if available.
-
This compound has been shown to be highly selective for Factor Xa over other serine proteases like thrombin and trypsin.[1] However, for novel cellular systems, it is advisable to characterize any unexpected effects.
-
Data Presentation
Table 1: In Vitro Potency of this compound and its Active Metabolite
| Compound | Parameter | Value | Species | Assay Conditions |
| This compound | IC50 | 54.6 nM | Human | Purified Factor Xa |
| This compound | Ki | 0.031 µM | Human | Purified Factor Xa |
| This compound Glucuronide | Ki | 0.020 µM | Human | Purified Factor Xa |
| This compound | PT Doubling Conc. | 1.2 µM | Human | Plasma |
| This compound Glucuronide | PT Doubling Conc. | 0.95 µM | Human | Plasma |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Prothrombin Time (PT) Assay
This assay assesses the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (citrated)
-
PT reagent (containing tissue factor and calcium)
-
This compound stock solution
-
Coagulometer
Procedure:
-
Pre-warm the PT reagent and plasma samples to 37°C.
-
Add a defined volume of plasma to a cuvette.
-
Add varying concentrations of this compound (or vehicle control) to the plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Initiate the clotting reaction by adding the pre-warmed PT reagent.
-
The coagulometer will measure the time in seconds for a fibrin clot to form.
-
Results are expressed as the clotting time in seconds or as a ratio to the control.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (citrated)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution
-
Coagulometer
Procedure:
-
Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette equal volumes of plasma and aPTT reagent into a cuvette.
-
Add varying concentrations of this compound (or vehicle control) and incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for contact activation.
-
Initiate coagulation by adding the pre-warmed CaCl2 solution.
-
The coagulometer will measure the time in seconds for a fibrin clot to form.
-
Results are reported as the clotting time in seconds.
Chromogenic Anti-Factor Xa Assay
This is a specific functional assay to measure the activity of Factor Xa inhibitors.
Materials:
-
Platelet-poor plasma (citrated)
-
Factor Xa reagent
-
Chromogenic substrate for Factor Xa
-
Reaction buffer
-
This compound stock solution
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
In a microplate, add plasma samples containing unknown this compound concentrations, standards, and controls.
-
Add a known amount of excess Factor Xa to each well. The this compound in the plasma will inhibit a portion of this Factor Xa.
-
Incubate to allow for the inhibitor-enzyme reaction to reach equilibrium.
-
Add the chromogenic substrate. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored product (e.g., p-nitroaniline).
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm).
-
The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
-
Calculate the this compound concentration in the samples by interpolating from the standard curve.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting decision tree for inconsistent in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
Technical Support Center: Minimizing Darexaban Off-Target Effects in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Darexaban in cell-based assays. This compound is an experimental direct inhibitor of Factor Xa (FXa), and understanding its potential interactions with other cellular components is crucial for accurate experimental outcomes.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during cell-based assays involving this compound, potentially due to off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| Unexpected Cell Viability/Cytotoxicity | This compound may be interacting with kinases involved in cell survival pathways (e.g., Akt, ERK). | 1. Perform a dose-response curve to determine the concentration range where cytotoxicity is observed. 2. Use a lower, more specific concentration of this compound if possible. 3. Screen this compound against a panel of kinases known to be involved in cell viability. 4. Use structurally unrelated FXa inhibitors as controls to see if the effect is specific to this compound's chemical structure. |
| Altered Reporter Gene Assay Results | This compound could be directly inhibiting the reporter enzyme (e.g., luciferase) or interfering with signaling pathways upstream of the reporter gene. | 1. Perform a counterscreen to test for direct inhibition of the reporter enzyme by this compound in a cell-free system. 2. Use a different reporter system (e.g., fluorescent protein instead of luciferase) to validate findings. 3. Investigate potential off-target effects on signaling pathways that regulate the promoter driving your reporter gene. |
| Inconsistent Platelet Aggregation Results | While direct FXa inhibitors are not expected to directly affect platelet aggregation induced by common agonists, off-target effects on platelet signaling pathways cannot be ruled out. | 1. Ensure proper controls are in place, including vehicle controls and known inhibitors of platelet aggregation. 2. Test a range of this compound concentrations. 3. Use different platelet agonists to investigate if the effect is specific to a particular activation pathway. 4. Consider potential interactions with G-protein coupled receptors (GPCRs) on platelets by performing receptor binding assays. |
| Discrepancies Between Biochemical and Cell-Based Assay Potency | Off-target binding within the cellular environment can reduce the effective concentration of this compound at its intended target (FXa). | 1. Measure the intracellular concentration of this compound to assess cell permeability and accumulation. 2. Perform target engagement assays to confirm that this compound is binding to FXa within the cell at the expected concentrations. 3. Evaluate potential binding to abundant intracellular proteins that could act as a "sink" for the compound. |
II. Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a direct, competitive inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, this compound and its active metabolite, this compound glucuronide, prevent the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.[1][2]
2. What are the known on-target potency values for this compound?
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and its active metabolite against human Factor Xa.
| Compound | Target | Assay Type | Value |
| This compound | Human Factor Xa | Ki | 0.031 µM[1] |
| This compound glucuronide | Human Factor Xa | Ki | 0.020 µM[1] |
3. What are the potential off-target classes for this compound based on in silico predictions?
In silico tools predict potential off-target interactions based on the chemical structure of a compound. While experimental validation is essential, these predictions can guide troubleshooting and experimental design. Based on predictions from multiple platforms, potential off-target classes for this compound may include:
-
Kinases: Various protein kinases may be inhibited by this compound due to structural similarities in the ATP-binding pocket.
-
G-Protein Coupled Receptors (GPCRs): this compound's structure may allow for binding to certain GPCRs, potentially interfering with their signaling functions.
-
Other Serine Proteases: Although reported to be selective, high concentrations of this compound might inhibit other serine proteases.
-
Cytochrome P450 Enzymes: As with many small molecules, interactions with CYP enzymes are possible and could lead to altered metabolism or drug-drug interactions in complex cellular models.
4. How can I experimentally identify off-target effects of this compound in my cell-based assay?
A systematic approach is recommended to identify and validate potential off-target effects.
Caption: A stepwise workflow for identifying off-target effects.
5. What are some general best practices to minimize off-target effects in my experiments with this compound?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (FXa inhibition) in your specific assay.
-
Include Proper Controls: Always include a vehicle-only control and, if possible, a structurally unrelated FXa inhibitor to distinguish between on-target and potential off-target effects.
-
Perform Dose-Response Curves: This will help to identify if the observed effect is concentration-dependent.
-
Validate with Orthogonal Assays: Confirm key findings using a different assay that measures the same biological endpoint through a different mechanism.
-
Ensure Compound Purity: Impurities in the this compound sample could be responsible for observed off-target effects.
III. Experimental Protocols
Protocol 1: Kinase Inhibitor Selectivity Profiling
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of protein kinases.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Kinase panel (commercially available kits)
- Kinase reaction buffer
- ATP
- Substrate for each kinase
- Detection reagent (e.g., ADP-Glo™)
- White, opaque 384-well plates
2. Procedure:
- Prepare a serial dilution of this compound in the appropriate buffer.
- In a 384-well plate, add the diluted this compound or vehicle control.
- Add the kinase and substrate to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for the recommended time (e.g., 60 minutes).
- Stop the reaction and measure kinase activity using a suitable detection reagent and a plate reader.
- Calculate the percent inhibition for each kinase at each this compound concentration and determine IC50 values for any inhibited kinases.
A [label="Prepare this compound Serial Dilution"];
B [label="Add this compound/Vehicle to 384-well Plate"];
C [label="Add Kinase and Substrate"];
D [label="Add ATP to Initiate Reaction"];
E [label="Incubate at Room Temperature"];
F [label="Add Detection Reagent & Read Plate"];
G [label="Calculate % Inhibition and IC50"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for kinase selectivity profiling.
Protocol 2: Cell-Based Receptor Binding Assay (Competitive)
This protocol outlines a method to assess if this compound competes with a known radiolabeled ligand for binding to a specific GPCR expressed on a cell line.
1. Materials:
- Cells expressing the target GPCR
- This compound stock solution
- Radiolabeled ligand for the target GPCR
- Binding buffer
- Wash buffer
- Scintillation cocktail and counter
- Filter plates (e.g., 96-well glass fiber)
2. Procedure:
- Harvest and resuspend cells in binding buffer to a known concentration.
- In a 96-well filter plate, add a serial dilution of unlabeled this compound.
- Add a fixed concentration of the radiolabeled ligand to all wells.
- Add the cell suspension to each well.
- Incubate with gentle agitation for a time sufficient to reach equilibrium.
- Wash the cells by vacuum filtration with ice-cold wash buffer to separate bound from free radioligand.
- Add scintillation cocktail to the wells and count the radioactivity.
- Plot the percentage of specific binding against the concentration of this compound to determine the IC50.
A [label="Prepare this compound Dilution Series"];
B [label="Add this compound and Radiolabeled Ligand to Plate"];
C [label="Add Cell Suspension"];
D [label="Incubate to Reach Equilibrium"];
E [label="Wash and Filter to Separate Bound/Free Ligand"];
F [label="Add Scintillation Cocktail & Count"];
G [label="Determine IC50"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for a competitive receptor binding assay.
Protocol 3: Proteome Microarray for Off-Target Identification
This protocol describes a high-throughput method to identify protein interactions of this compound across a large portion of the human proteome.
1. Materials:
- This compound labeled with a detection tag (e.g., biotin)
- Human proteome microarray slides
- Blocking buffer
- Wash buffer
- Labeled streptavidin (or antibody against the tag) conjugated to a fluorophore
- Microarray scanner
2. Procedure:
- Block the proteome microarray slides to prevent non-specific binding.
- Incubate the slides with the labeled this compound at various concentrations.
- Wash the slides extensively to remove unbound compound.
- Incubate the slides with the fluorescently-labeled detection molecule (e.g., streptavidin-Cy3).
- Wash the slides to remove excess detection molecule.
- Scan the microarray slides and analyze the fluorescence intensity to identify proteins to which this compound has bound.
- Validate potential hits using secondary assays.
A [label="Block Proteome Microarray"];
B [label="Incubate with Labeled this compound"];
C [label="Wash to Remove Unbound Compound"];
D [label="Incubate with Fluorescent Detection Molecule"];
E [label="Wash to Remove Excess Detection Molecule"];
F [label="Scan Microarray and Analyze Data"];
G [label="Validate Hits"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for proteome microarray analysis.
IV. Signaling Pathway
The primary on-target effect of this compound is the inhibition of the coagulation cascade. Understanding this pathway is essential for interpreting experimental results.
Caption: Simplified coagulation cascade showing the point of inhibition by this compound.
References
Technical Support Center: Darexaban in Animal Thrombosis Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Darexaban in animal thrombosis models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly YM150) is an orally active, direct inhibitor of Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin.[1] By selectively and competitively inhibiting FXa, this compound and its active metabolite, this compound glucuronide, block this step, leading to a dose-dependent reduction in thrombus formation.[1][3]
Q2: What is the primary active form of this compound in vivo?
Following oral administration, this compound is rapidly and extensively converted to its active metabolite, this compound glucuronide (YM-222714), during first-pass metabolism.[1][3] This glucuronide conjugate is the predominant determinant of this compound's antithrombotic effects in vivo.[3][4]
Q3: In which animal models has this compound shown efficacy?
This compound has demonstrated antithrombotic effects in various animal models, including:
-
Rat models of venous thrombosis and arterio-venous (A-V) shunt thrombosis.[3]
-
Rabbit models of venous thrombosis and plaque disruption-induced arterial thrombosis.[4][5]
-
Mouse models of pulmonary thromboembolism and FeCl3-induced venous thrombosis.[2][6]
Q4: How does this compound's bleeding risk compare to other anticoagulants in preclinical models?
Studies in rat thrombosis models have shown that this compound can effectively suppress thrombus formation at doses that do not significantly prolong bleeding time.[3] In contrast, anticoagulants like warfarin and the thrombin inhibitor ximelagatran were reported to increase bleeding time at their effective antithrombotic doses.[3][4]
Troubleshooting Guide
Issue 1: High variability in thrombus size between animals.
-
Possible Cause: Inconsistent surgical procedure or vessel injury. Animal models of thrombosis can be sensitive to minor variations in technique.[7]
-
Troubleshooting Steps:
-
Standardize Surgical Technique: Ensure consistent application of the thrombogenic stimulus (e.g., FeCl3 application time and concentration, degree of vessel ligation/stenosis).
-
Maintain Consistent Hemodynamics: Monitor and maintain stable body temperature and anesthesia depth, as these can influence blood flow and coagulation.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of inherent biological variability.
-
Issue 2: Lower than expected antithrombotic efficacy.
-
Possible Cause 1: Suboptimal Drug Formulation or Administration. this compound is orally administered and its absorption can be influenced by the vehicle and route.
-
Troubleshooting Steps:
-
Ensure the formulation is appropriate for the animal species and that the drug remains in suspension if administered as a slurry.
-
For intraduodenal administration, confirm correct placement of the delivery catheter.[4]
-
-
-
Possible Cause 2: Incorrect Dosing or Timing. The pharmacokinetic profile of this compound and its active metabolite must be considered.
-
Troubleshooting Steps:
-
Administer this compound at a time point that ensures peak plasma concentrations of the active glucuronide metabolite coincide with the thrombotic challenge. This compound is rapidly absorbed and metabolized.[1]
-
Consult dose-response studies to select an appropriate dose for the specific animal model and species.[2][3]
-
-
Issue 3: Unexpected bleeding events.
-
Possible Cause: The administered dose of this compound is too high for the specific animal model or there is a synergistic effect with other experimental factors.
-
Troubleshooting Steps:
-
Dose Reduction Study: Perform a dose-response study to identify the optimal dose that provides antithrombotic efficacy with minimal impact on bleeding.
-
Monitor Coagulation Parameters: Measure prothrombin time (PT) or activated partial thromboplastin time (aPTT) to quantify the anticoagulant effect and correlate it with bleeding observations.[5] Plasma FXa activity is also a useful pharmacodynamic marker.[5]
-
Data Presentation
Table 1: In Vitro Potency of this compound and its Active Metabolite
| Compound | Target | Assay | Potency (Ki or IC50) | Reference |
| This compound | Human Factor Xa | Enzyme Assay | Ki: 0.031 µM | [3] |
| This compound Glucuronide | Human Factor Xa | Enzyme Assay | Ki: 0.020 µM | [3] |
| This compound | Human Factor Xa | Enzyme Assay | IC50: 54.6 nM (0.0546 µM) | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Thrombosis Models
| Animal Model | Species | Endpoint | Efficacy (ID50 or Significant Dose) | Reference |
| Venous Thrombosis | Rat | Thrombus Formation | ID50: 0.97 mg/kg | [3] |
| A-V Shunt Thrombosis | Rat | Thrombus Formation | ID50: 16.7 mg/kg | [3] |
| FeCl3-induced Venous Thrombosis | Mouse | Thrombus Protein Content | Significant at ≥ 3 mg/kg | [2][6] |
| Pulmonary Thromboembolism | Mouse | Mortality Rate | Significant at 10 mg/kg | [2][6] |
Table 3: Effect of this compound on Coagulation Parameters
| Parameter | Species | Effect | Reference |
| Prothrombin Time (PT) | Human (in vitro) | Doubling concentration: 1.2 µM | [3] |
| Prothrombin Time (PT) | Rabbit | Correlated with antithrombotic effect | [5] |
| Plasma FXa Activity | Rabbit | Correlated with antithrombotic effect | [5] |
| Plasma FXa Activity | Mouse | ED50: 24.8 mg/kg | [2][6] |
Experimental Protocols
1. Ferric Chloride (FeCl3)-Induced Venous Thrombosis Model in Mice
This protocol is adapted from descriptions of commonly used thrombosis models.[8]
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Surgical Preparation: Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Vessel Injury:
-
Carefully isolate a segment of the IVC.
-
Apply a piece of filter paper (e.g., 1x2 mm) saturated with a solution of FeCl3 (typically 5-10%) to the adventitial surface of the IVC for a standardized period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Thrombus Formation: Monitor for the formation of an occlusive thrombus. This can be assessed visually or with a flow probe.
-
This compound Administration: Administer this compound orally at the desired dose (e.g., 0.3-10 mg/kg) at a specified time point before the induction of injury.[6]
-
Endpoint Measurement: At the end of the experiment, excise the thrombosed vessel segment, and quantify the thrombus by weight or protein content.[2][6]
2. Arterio-Venous (A-V) Shunt Thrombosis Model in Rats
This protocol is based on descriptions of shunt models used to evaluate antithrombotic agents.[3]
-
Anesthesia and Catheterization: Anesthetize the rat and cannulate the carotid artery and jugular vein.
-
Shunt Creation:
-
Connect the arterial and venous cannulas with a piece of tubing containing a thrombogenic surface (e.g., a silk thread).
-
Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).
-
-
This compound Administration: Administer this compound orally at the desired dose at a specified time before the initiation of blood flow through the shunt.
-
Endpoint Measurement: After the designated time, remove the shunt and weigh the thrombus that has formed on the thrombogenic surface.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor this compound in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma factor Xa inhibition can predict antithrombotic effects of oral direct factor Xa inhibitors in rabbit atherothrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 8. ahajournals.org [ahajournals.org]
Validation & Comparative
A Preclinical Head-to-Head: Darexaban vs. Rivaroxaban in Thrombosis Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of anticoagulant drug development, direct Factor Xa (FXa) inhibitors have emerged as a prominent class of therapeutics for the prevention and treatment of thromboembolic disorders. Among the numerous candidates developed, rivaroxaban has achieved widespread clinical use, while the development of darexaban was discontinued. This guide provides a comparative overview of the preclinical data for this compound and rivaroxaban, offering insights into their respective efficacy and safety profiles in established thrombosis models. Due to the discontinuation of this compound's development in September 2011, direct head-to-head preclinical studies are scarce.[1] This comparison, therefore, relies on data from separate studies employing similar and well-established preclinical models.
Mechanism of Action: Targeting a Central Point in the Coagulation Cascade
Both this compound and rivaroxaban are orally active, direct inhibitors of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1][2] By binding directly to the active site of FXa, these inhibitors prevent the conversion of prothrombin to thrombin, the central enzyme responsible for fibrin clot formation and platelet activation.[1][2] This targeted mechanism of action offers a more predictable anticoagulant response compared to older anticoagulants like vitamin K antagonists.
This compound and its active metabolite, this compound glucuronide, selectively and competitively inhibit human FXa.[3] Similarly, rivaroxaban inhibits both free FXa and FXa bound in the prothrombinase complex.[2]
In Vitro Potency: A Look at Factor Xa Inhibition
The inhibitory potency against FXa is a key determinant of the anticoagulant effect. Both this compound and rivaroxaban have demonstrated potent inhibition of human Factor Xa in in vitro assays.
| Compound | Target | Assay | IC50 / Ki |
| This compound | Human Factor Xa | Enzyme Assay | Ki: 0.031 µM |
| This compound Glucuronide | Human Factor Xa | Enzyme Assay | Ki: 0.020 µM |
| Rivaroxaban | Human Factor Xa | Enzyme Assay | IC50: 0.7 nM (in buffer)[4] |
| Rivaroxaban | Human Factor Xa | Prothrombinase Assay | IC50: 2.1 nM[4] |
| Rivaroxaban | Endogenous Human Factor Xa | Plasma Assay | IC50: 21 nM[4] |
Table 1: In Vitro Inhibitory Potency against Factor Xa. IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of a drug's potency. Lower values indicate greater potency.
Preclinical Efficacy in Venous Thrombosis Models
Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a primary indication for anticoagulants. The efficacy of this compound and rivaroxaban has been evaluated in various animal models of venous thrombosis.
Rat Venous Stasis Thrombosis Model
This model is a standard for evaluating the antithrombotic potential of novel compounds in a low-flow venous environment.
| Drug | Dose (mg/kg, p.o.) | Thrombus Weight Reduction (%) | Bleeding Time Increase |
| This compound | 0.97 (ID50) | 50 | Not significant |
| Rivaroxaban | 0.1 (ED50, i.v.) | 50 | Not significant |
Table 2: Efficacy in Rat Venous Stasis Thrombosis Model. ID50 (dose inhibiting thrombus formation by 50%) and ED50 (dose effective in 50% of subjects) are measures of in vivo efficacy.
Rat Arteriovenous (AV) Shunt Thrombosis Model
This model assesses the ability of a compound to prevent thrombus formation on a foreign surface under blood flow conditions.
| Drug | Dose (mg/kg, p.o.) | Thrombus Weight Reduction (%) | Bleeding Time Increase |
| This compound | 16.7 (ID50) | 50 | Not significant |
| Rivaroxaban | 5.0 (ED50) | 50 | Not significant |
Table 3: Efficacy in Rat Arteriovenous Shunt Thrombosis Model.
Preclinical Efficacy in Arterial Thrombosis Models
Arterial thrombosis, the underlying cause of myocardial infarction and ischemic stroke, is another important target for anticoagulant therapy.
Ferric Chloride (FeCl3)-Induced Thrombosis Model
This widely used model mimics endothelial injury-induced arterial thrombosis.
| Drug | Animal Model | Dose (mg/kg) | Outcome |
| This compound | Mouse (Venous) | 3 | Significant decrease in thrombus protein content |
| Rivaroxaban | Mouse (Arterial) | 6 | Reduced arterial thrombus stability |
Table 4: Efficacy in Ferric Chloride-Induced Thrombosis Models. Note: The available data for this compound is in a venous model, while for rivaroxaban it is in an arterial model, making direct comparison challenging.
Experimental Protocols
Rat Venous Stasis Thrombosis Model
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC). All side branches of the IVC are ligated, and a ligature is placed around the IVC.
-
Drug Administration: this compound, rivaroxaban, or a vehicle control is administered, typically orally or intravenously.
-
Thrombosis Induction: A thrombogenic stimulus (e.g., a cotton thread) is inserted into the ligated IVC segment, and the ligature is tightened to induce stasis.
-
Thrombus Evaluation: After a set period (e.g., 2 hours), the thrombosed segment of the IVC is excised, and the thrombus is removed and weighed.
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
Methodology:
-
Animal Preparation: Mice or rats are anesthetized.
-
Surgical Procedure: The carotid artery is surgically exposed. A flow probe is placed around the artery to monitor blood flow.
-
Drug Administration: The test compound or vehicle is administered.
-
Thrombosis Induction: A filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury.[5][6]
-
Endpoint Measurement: The primary endpoint is typically the time to complete occlusion of the artery, as measured by the flow probe.
Summary and Conclusion
Based on the available preclinical data, both this compound and rivaroxaban demonstrate potent antithrombotic effects in various animal models of thrombosis, consistent with their mechanism of action as direct Factor Xa inhibitors. In venous thrombosis models, both compounds effectively reduced thrombus formation without significantly increasing bleeding time at therapeutic doses.
A direct comparison of their efficacy in arterial thrombosis models is challenging due to the limited availability of data for this compound in these specific models. The discontinuation of this compound's development means that a comprehensive head-to-head preclinical and clinical comparison with rivaroxaban was never fully realized.
For researchers and drug development professionals, this comparative guide highlights the similar preclinical profiles of two direct Factor Xa inhibitors. The successful clinical translation of rivaroxaban underscores the therapeutic potential of this drug class. The preclinical data for this compound, while limited, provides valuable insights into the structure-activity relationships and pharmacological properties of this class of anticoagulants. Further exploration of the nuances in their preclinical profiles could inform the development of next-generation antithrombotic agents with improved efficacy and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 5. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Darexaban and Apixaban in Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Factor Xa (FXa) inhibitory properties of two direct oral anticoagulants: darexaban and apixaban. The information presented is based on published experimental data and is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuances of these two inhibitors.
Introduction
This compound and apixaban are both highly selective, direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of FXa, they prevent the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. While both drugs share a common mechanism of action, they exhibit differences in their inhibitory potency and pharmacokinetic profiles. This guide aims to delineate these differences through a comparative analysis of their in vitro inhibitory activities.
Quantitative Comparison of Factor Xa Inhibition
The inhibitory potency of this compound and apixaban against human Factor Xa is summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key indicators of a drug's efficacy at the molecular level.
| Parameter | This compound | Apixaban | Reference(s) |
| Ki (nM) | 31 | 0.08 - 0.25 | [1][2][3][4] |
| IC50 (nM) | 54.6 | 1.3 | [2] |
Note: Lower Ki and IC50 values indicate higher inhibitory potency. The Ki for apixaban is presented as a range, reflecting values reported across different studies and experimental conditions.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Determination of Inhibitory Constant (Ki) and IC50
The Ki and IC50 values, which quantify the potency of an inhibitor, are typically determined using a chromogenic Factor Xa assay.
Principle: This assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored compound when cleaved by FXa, is used. The amount of color produced is inversely proportional to the inhibitory activity of the drug.
Detailed Protocol:
-
Reagents and Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
This compound and apixaban stock solutions of known concentrations
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
A fixed concentration of human Factor Xa is pre-incubated with varying concentrations of the inhibitor (this compound or apixaban) in the Tris-HCl buffer at 37°C for a specified period (e.g., 10 minutes) in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the chromogenic Factor Xa substrate.
-
The rate of substrate cleavage, which results in the release of a chromophore (e.g., p-nitroaniline), is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
-
Data Analysis:
-
The percentage of Factor Xa inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of FXa activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For competitive and reversible inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation :[5][6][7] Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant of the substrate for Factor Xa.
-
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade and is used to assess the anticoagulant effect of inhibitors.[8][9][10]
Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium.
Detailed Protocol:
-
Sample Preparation:
-
Citrated platelet-poor plasma is prepared from whole blood.
-
The plasma is incubated with various concentrations of this compound or apixaban.
-
-
Assay Procedure:
-
The plasma sample is pre-warmed to 37°C.
-
Thromboplastin reagent is added to the plasma.
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is measured using a coagulometer.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.[11][12][13]
Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of an activator of the intrinsic pathway (e.g., silica, kaolin) and calcium.
Detailed Protocol:
-
Sample Preparation:
-
Citrated platelet-poor plasma is prepared from whole blood.
-
The plasma is incubated with various concentrations of this compound or apixaban.
-
-
Assay Procedure:
-
The plasma sample is incubated with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time.
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is measured using a coagulometer.
-
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the coagulation cascade, the mechanism of Factor Xa inhibition, and the experimental workflow for determining inhibitory constants.
Caption: The coagulation cascade and the point of inhibition by this compound and Apixaban.
Caption: Experimental workflow for determining IC50 and Ki of Factor Xa inhibitors.
Conclusion
Both this compound and apixaban are potent and selective inhibitors of Factor Xa. Based on the available in vitro data, apixaban demonstrates a significantly lower Ki and IC50, suggesting a higher inhibitory potency against human Factor Xa compared to this compound. The choice of an anticoagulant in a clinical or research setting depends on a multitude of factors, including but not limited to its potency, selectivity, pharmacokinetic profile, and safety. The data and protocols presented in this guide are intended to provide a foundational understanding for further research and development in the field of anticoagulation.
References
- 1. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Darexaban versus Warfarin: A Comparative Analysis of Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Darexaban, a direct Factor Xa (FXa) inhibitor, and Warfarin, a vitamin K antagonist, based on available data from animal studies. The development of this compound was discontinued in September 2011; however, the preclinical data offers valuable insights into the therapeutic potential and safety profile of direct FXa inhibitors compared to traditional anticoagulants.
Efficacy in Thrombosis Models
Animal studies have demonstrated the antithrombotic efficacy of both this compound and Warfarin in various models of thrombosis. A key comparative study in mice provides quantitative data on their relative effectiveness.
Pulmonary Thromboembolism Model
In a mouse model of pulmonary thromboembolism (PE), both this compound and Warfarin demonstrated a dose-dependent reduction in mortality rate. Notably, a significant reduction in mortality was observed at a dose of 10 mg/kg for this compound and 3 mg/kg/day for Warfarin.
Ferric Chloride (FeCl3)-Induced Venous Thrombosis Model
The efficacy of this compound and Warfarin in preventing venous thrombosis was assessed using an FeCl3-induced venous thrombosis model in mice. This compound exhibited a dose-dependent decrease in thrombus protein content, with significant effects observed at doses of 3 mg/kg and higher.
Table 1: Comparative Efficacy of this compound and Warfarin in Mouse Thrombosis Models
| Model | Parameter | This compound | Warfarin |
| Pulmonary Thromboembolism | Significant Reduction in Mortality Rate | 10 mg/kg | 3 mg/kg/day |
| FeCl3-Induced Venous Thrombosis | Significant Decrease in Thrombus Protein Content | ≥ 3 mg/kg | Not reported in this study |
Safety Profile: Bleeding Risk Assessment
A critical aspect of anticoagulant therapy is the associated bleeding risk. A tail-transection mouse model was utilized to compare the hemorrhagic effects of this compound and Warfarin.
In this model, this compound did not significantly increase the amount of blood loss at doses up to 10 mg/kg. In contrast, Warfarin showed a dose-dependent increase in blood loss, which became significant at doses of 1 mg/kg/day and higher. These findings suggest a potentially wider therapeutic window for this compound compared to Warfarin with respect to bleeding risk.
Table 2: Comparative Bleeding Risk of this compound and Warfarin in a Mouse Tail-Transection Model
| Parameter | This compound (up to 10 mg/kg) | Warfarin (≥ 1 mg/kg/day) |
| Blood Loss | No significant effect | Significant dose-dependent increase |
Mechanisms of Action
The differing efficacy and safety profiles of this compound and Warfarin can be attributed to their distinct mechanisms of action.
This compound: Direct Factor Xa Inhibition
This compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge. By directly binding to and inhibiting FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin clots.
Caption: this compound directly inhibits Factor Xa, a key convergence point in the coagulation cascade.
Warfarin: Vitamin K Antagonism
Warfarin acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the recycling of vitamin K. This leads to a depletion of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors, including Factors II (prothrombin), VII, IX, and X. Without proper carboxylation, these clotting factors are inactive, thus impairing the coagulation cascade.
Caption: Warfarin inhibits VKORC1, disrupting the Vitamin K cycle and the activation of key clotting factors.
Experimental Protocols
Pulmonary Thromboembolism (PE) Mouse Model
Objective: To assess the ability of a test compound to prevent mortality from induced pulmonary embolism.
Methodology:
-
Male ICR mice are used for this model.
-
A thrombogenic agent, typically a mixture of collagen and epinephrine, is injected intravenously to induce pulmonary thromboembolism.
-
The test compounds (this compound or Warfarin) or vehicle are administered orally at specified doses prior to the induction of embolism.
-
The primary endpoint is the mortality rate within a defined period after the injection of the thrombogenic agent.
Caption: Experimental workflow for the pulmonary thromboembolism model.
Ferric Chloride (FeCl3)-Induced Venous Thrombosis Mouse Model
Objective: To evaluate the antithrombotic effect of a test compound on venous thrombus formation.
Methodology:
-
Male ICR mice are anesthetized.
-
The jugular vein is surgically exposed.
-
A filter paper saturated with a solution of ferric chloride (FeCl3) is applied to the adventitial surface of the vein for a specific duration to induce endothelial injury and subsequent thrombus formation.
-
The test compounds (this compound or vehicle) are administered orally prior to the procedure.
-
After a set period, the thrombosed segment of the vein is excised, and the thrombus is isolated.
-
The primary endpoint is the protein content of the thrombus, which is a measure of thrombus size.
Validating Darexaban's Mechanism of Action: A Comparative Analysis with Known FXa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Factor Xa (FXa) inhibitor, Darexaban, with other well-established FXa inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and a visual representation of the coagulation cascade to elucidate the mechanism of action.
Executive Summary
This compound is a direct, competitive, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its mechanism of action is consistent with other widely used oral FXa inhibitors such as Apixaban, Rivaroxaban, and Edoxaban. This compound and its active metabolite, this compound glucuronide, effectively inhibit FXa, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[1][2] This guide presents in vitro and in vivo data to validate and compare the potency and effects of this compound against these known inhibitors.
Data Presentation: In Vitro Potency and Anticoagulant Effects
The following tables summarize the key quantitative data for this compound and its comparators, providing a clear comparison of their inhibitory potency against Factor Xa and their effects on standard coagulation assays.
Table 1: In Vitro Inhibition of Factor Xa
| Inhibitor | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | 31 [2] | 54.6 [3] |
| This compound Glucuronide | 20 [2] | - |
| Apixaban | 0.08[4][5] | 1.3 (thrombus-associated FXa) |
| Rivaroxaban | 0.4[6][7][8] | 0.7 (cell-free), 2.1 (prothrombinase), 21 (endogenous FXa in human plasma)[6][7][9] |
| Edoxaban | 0.561[10][11][12] | 2.3 (free FXa), 3 (anti-FXa), 8.2 (clot-bound FXa)[13][14] |
Table 2: In Vitro Anticoagulant Activity (Concentration to Double Clotting Time)
| Inhibitor | Prothrombin Time (PT) - 2xCT (µM) | Activated Partial Thromboplastin Time (aPTT) - 2xCT (µM) |
| This compound | 1.2 [2] | - |
| This compound Glucuronide | 0.95 [2] | - |
| Apixaban | 3.6[15] | 7.4[15] |
| Rivaroxaban | 0.23[7] | 0.69[7] |
| Edoxaban | 0.256[11][16] | 0.508[11][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
In Vitro Factor Xa (FXa) Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of a compound against purified human Factor Xa.
Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by FXa, is used for detection. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute purified human Factor Xa to a working concentration in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a solution of a chromogenic FXa substrate (e.g., S-2222) in the assay buffer.
-
-
Assay Procedure:
-
Add a defined volume of the diluted Factor Xa solution to the wells of a microplate.
-
Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of FXa activity, by fitting the data to a dose-response curve.
-
The inhibitor constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.
-
Prothrombin Time (PT) Assay
This assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium.
Protocol:
-
Sample Preparation:
-
Collect whole blood into a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood sample to obtain platelet-poor plasma (PPP).
-
-
Assay Procedure:
-
Pre-warm the PPP sample and the PT reagent (containing thromboplastin and calcium) to 37°C.
-
Add a specific volume of the PT reagent to the plasma sample.
-
Simultaneously start a timer and observe the mixture for clot formation. The time from the addition of the reagent to the formation of a visible fibrin clot is the prothrombin time. Automated coagulometers can also be used for precise detection.
-
-
Data Analysis:
-
The results are expressed in seconds. For comparison of anticoagulant effects, the concentration of the inhibitor required to double the baseline clotting time (2xCT) is often determined.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), phospholipids (a substitute for platelets), and calcium.
Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood as described for the PT assay.
-
-
Assay Procedure:
-
Pre-warm the PPP sample, the aPTT reagent (containing a contact activator and phospholipids), and a calcium chloride solution to 37°C.
-
Add the aPTT reagent to the plasma sample and incubate for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.
-
Initiate the clotting cascade by adding the calcium chloride solution.
-
Measure the time until clot formation, either manually or using an automated coagulometer.
-
-
Data Analysis:
-
The results are reported in seconds. Similar to the PT assay, the effect of an anticoagulant can be quantified by determining the concentration needed to double the baseline aPTT.
-
Mandatory Visualization
The following diagrams illustrate the mechanism of action of Factor Xa inhibitors within the coagulation cascade and a typical experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apixaban | Factor Xa | TargetMol [targetmol.com]
- 16. academic.oup.com [academic.oup.com]
Darexaban Specificity Compared to Other Serine Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease inhibitor Darexaban with other notable Factor Xa (FXa) inhibitors. The focus is on the specificity of these compounds, supported by available experimental data. Due to the discontinuation of this compound's development in September 2011, comprehensive and comparative selectivity data is limited.[1] This guide compiles the available information to provide a comparative overview.
Introduction to Serine Proteases and Inhibitor Specificity
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and immunity.[2] The coagulation cascade, in particular, involves a series of serine protease activations, culminating in the formation of a fibrin clot. Factor Xa is a critical serine protease in this cascade, making it a key target for anticoagulant therapies.[2]
The specificity of a serine protease inhibitor is a critical determinant of its therapeutic utility and safety profile. A highly specific inhibitor will primarily interact with its intended target enzyme, minimizing off-target effects and potential side effects. Conversely, a less specific inhibitor may interact with multiple serine proteases, leading to a broader range of physiological effects, some of which may be undesirable. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of an inhibitor's potency. A lower Ki or IC50 value indicates a higher binding affinity and greater potency. Selectivity is often expressed as a ratio of Ki or IC50 values for the target enzyme versus other enzymes.
Comparative Analysis of Inhibitor Specificity
This section presents a comparison of the available inhibitory constants (Ki or IC50) for this compound and other prominent FXa inhibitors.
| Inhibitor | Target Protease | Ki (nM) | IC50 (nM) | Selectivity vs. Thrombin | Reference |
| This compound | Factor Xa | 31 | 54.6 | High (exact fold not specified) | [1] |
| This compound Glucuronide | Factor Xa | 20 | - | High (exact fold not specified) | [1] |
| Rivaroxaban | Factor Xa | 0.4 | - | >10,000-fold | |
| Apixaban | Factor Xa | 0.08 | - | >30,000-fold | |
| Edoxaban | Factor Xa | 0.55 | - | >10,000-fold | |
| This compound | Thrombin | Data not available | Data not available | - | |
| This compound | Trypsin | Data not available | Data not available | - | |
| This compound | Plasmin | Data not available | Data not available | - | |
| This compound | Activated Protein C | Data not available | Data not available | - | |
| Rivaroxaban | Thrombin | >10,000 | - | - | |
| Rivaroxaban | Trypsin | Data not available | Data not available | - | |
| Rivaroxaban | Plasmin | Data not available | Data not available | - | |
| Rivaroxaban | Activated Protein C | Data not available | Data not available | - | |
| Apixaban | Thrombin | >2,400 | - | - | |
| Apixaban | Trypsin | Data not available | Data not available | - | |
| Apixaban | Plasmin | Data not available | Data not available | - | |
| Apixaban | Activated Protein C | Data not available | Data not available | - | |
| Edoxaban | Thrombin | >10,000 | - | - | |
| Edoxaban | Trypsin | Data not available | Data not available | - | |
| Edoxaban | Plasmin | Data not available | Data not available | - | |
| Edoxaban | Activated Protein C | Data not available | Data not available | - |
Note: The table highlights the gaps in publicly available data for a direct, comprehensive comparison of this compound's selectivity profile against other FXa inhibitors across a standardized panel of serine proteases.
Experimental Protocols
The determination of inhibitor specificity against a panel of serine proteases is typically conducted using in vitro enzymatic assays. The following is a representative, detailed protocol for assessing the inhibitory activity and selectivity of a compound like this compound.
In Vitro Serine Protease Inhibition Assay (Fluorometric Method)
1. Objective:
To determine the inhibitory constant (Ki) of a test compound against a panel of serine proteases (e.g., Factor Xa, thrombin, trypsin, plasmin, activated protein C).
2. Materials:
-
Enzymes: Purified, active forms of human serine proteases.
-
Substrates: Fluorogenic peptide substrates specific for each protease.
-
Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the specific protease, typically containing Tris-HCl, NaCl, and CaCl2 at a physiological pH (e.g., 7.4).
-
Microplates: Black, 96-well or 384-well microplates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.
3. Methods:
-
Enzyme and Substrate Preparation:
-
Reconstitute lyophilized enzymes in the appropriate assay buffer to a known stock concentration.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in the assay buffer. The final substrate concentration in the assay should ideally be at or below its Michaelis-Menten constant (Km) for accurate Ki determination.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.
-
-
Assay Procedure:
-
To each well of the microplate, add a fixed volume of the assay buffer.
-
Add a small volume of the diluted test compound to the appropriate wells. For control wells, add the same volume of solvent (e.g., DMSO).
-
Add a fixed volume of the diluted enzyme solution to all wells except the blank (no enzyme) wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed fluorogenic substrate solution to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read). The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis to determine the IC50 value.
-
If the inhibition is competitive, convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
The selectivity of the inhibitor is determined by comparing its Ki value for the target enzyme (e.g., FXa) with its Ki values for other serine proteases.
-
Visualizations
Signaling Pathway
References
Comparative Analysis of Darexaban's in vitro Effects on Coagulation Assays
A guide for researchers and drug development professionals on the reproducibility and comparative performance of Darexaban in key coagulation assays.
This guide provides a comparative overview of the in vitro effects of this compound, an oral direct factor Xa inhibitor, on standard coagulation assays. While the development of this compound was discontinued in September 2011, understanding its profile in these assays remains valuable for researchers in the field of anticoagulation. This document summarizes available quantitative data, compares its performance with other direct oral anticoagulants (DOACs) such as rivaroxaban and apixaban, and provides detailed experimental protocols for the key assays cited.
Executive Summary
This compound and its active metabolite, this compound glucuronide, are potent and competitive inhibitors of human factor Xa. In vitro studies have demonstrated their anticoagulant activity through the prolongation of clotting times in key coagulation assays, including the prothrombin time (PT) and activated partial thromboplastin time (aPTT). This compound exhibits a high sensitivity in the prothrombin time clotting test. The following sections provide a detailed comparison of this compound's effects with other factor Xa inhibitors and outline the methodologies for reproducing these findings.
Data Presentation
Inhibitory Activity against Factor Xa
| Compound | K_i_ (μM) vs. Human Factor Xa |
| This compound | 0.031[1] |
| This compound Glucuronide | 0.020[1] |
Effect on Prothrombin Time (PT)
| Compound | Concentration to Double Prothrombin Time (μM) |
| This compound | 1.2[1] |
| This compound Glucuronide | 0.95[1] |
Comparative Effects of Direct Oral Anticoagulants on Coagulation Assays
| Coagulation Assay | This compound | Rivaroxaban | Apixaban | Edoxaban |
| Prothrombin Time (PT) | Significant prolongation[2] | Dose-dependent prolongation[3][4] | Minimal effect[5] | Dose-dependent prolongation |
| Activated Partial Thromboplastin Time (aPTT) | Significant prolongation[2] | Variable, less sensitive than PT[4] | Minimal effect[5] | Variable prolongation |
| Anti-Factor Xa Activity | Potent inhibition | Strong correlation with concentration | Strong correlation with concentration | Strong correlation with concentration |
Experimental Protocols
Prothrombin Time (PT) Assay
The prothrombin time assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent (thromboplastin).
Procedure:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant. Centrifuge the blood sample to obtain platelet-poor plasma.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C.
-
Assay Performance: a. Pipette 100 µL of the platelet-poor plasma into a pre-warmed cuvette. b. Incubate the plasma at 37°C for a specified time. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. Record the time in seconds for the formation of a fibrin clot.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Principle: This assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, ellagic acid) and a partial thromboplastin reagent, followed by recalcification.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride solution as per the manufacturer's guidelines. Pre-warm the reagents to 37°C.
-
Assay Performance: a. Pipette 100 µL of the platelet-poor plasma into a pre-warmed cuvette. b. Add 100 µL of the aPTT reagent to the plasma and incubate the mixture at 37°C for a specified activation time (typically 3-5 minutes). c. Add 100 µL of the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer. d. Measure the time in seconds required for clot formation.
Chromogenic Anti-Factor Xa Assay
This assay specifically measures the activity of factor Xa inhibitors.
Principle: The assay is based on the inhibition of a known amount of exogenous factor Xa by the inhibitor in the plasma sample. The residual factor Xa activity is then determined by its ability to cleave a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the factor Xa inhibitor.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as for the other coagulation assays.
-
Assay Performance: a. A specific volume of patient plasma is mixed with a reagent containing a known excess of factor Xa. b. The mixture is incubated, allowing the factor Xa inhibitor in the plasma to bind to and inactivate a portion of the added factor Xa. c. A chromogenic substrate specific for factor Xa is then added. d. The residual, unbound factor Xa cleaves the substrate, releasing a colored product. e. The rate of color development is measured by a spectrophotometer at a specific wavelength (e.g., 405 nm). f. The concentration of the factor Xa inhibitor is determined by comparing the result to a standard curve prepared with known concentrations of the specific drug being tested.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Workflow for the Prothrombin Time (PT) assay.
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Caption: Workflow for the Chromogenic Anti-Factor Xa assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Prothrombin Time Tests for the Monitoring of Direct Oral Anticoagulants and Their Evaluation as Indicators of the Reversal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Darexaban and Its Active Metabolite: A Comparative Analysis of Anticoagulant Activity
A deep dive into the in vitro anticoagulant properties of the direct Factor Xa inhibitor, darexaban, and its principal active metabolite, this compound glucuronide, revealing comparable efficacy in the inhibition of a key coagulation cascade component.
This compound, an oral direct inhibitor of Factor Xa, undergoes rapid and extensive metabolism following administration, leading to the formation of its active metabolite, this compound glucuronide. This glucuronide is the primary determinant of the antithrombotic effect observed in vivo. This guide provides a comparative analysis of the anticoagulant activities of this compound and this compound glucuronide, supported by in vitro experimental data.
Comparative Anticoagulant Potency
In vitro studies demonstrate that both this compound and its glucuronide metabolite are potent and competitive inhibitors of human Factor Xa. The inhibitory constants (Ki) for both compounds are in the nanomolar range, indicating a high affinity for the target enzyme. This compound glucuronide exhibits a slightly lower Ki value, suggesting a marginally higher inhibitory potency compared to the parent compound.
The anticoagulant effects of these compounds have also been assessed using standard coagulation assays. The concentration required to double the prothrombin time (PT) in human plasma is a key measure of anticoagulant activity. The data reveals that this compound glucuronide is slightly more potent than this compound in prolonging PT.
| Compound | Ki for Factor Xa (μM) | Doubling Concentration for Prothrombin Time (μM) |
| This compound | 0.031 | 1.2 |
| This compound Glucuronide | 0.020 | 0.95 |
Mechanism of Action: Targeting the Coagulation Cascade
This compound and this compound glucuronide exert their anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa. Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot. By inhibiting Factor Xa, this compound and its metabolite effectively block the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Factor Xa Inhibition Assay
This assay quantifies the inhibitory potency of a compound against purified Factor Xa.
Methodology:
-
Purified human Factor Xa is pre-incubated with varying concentrations of the test compound (this compound or this compound glucuronide) in a buffer solution.
-
A chromogenic substrate specific for Factor Xa is added to initiate the enzymatic reaction.
-
The activity of Factor Xa is determined by measuring the rate of substrate cleavage, which results in a color change that is monitored spectrophotometrically at 405 nm.
-
The inhibitory constant (Ki) is calculated by analyzing the enzyme kinetics at different inhibitor concentrations.
Prothrombin Time (PT) Assay
The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent.
Methodology:
-
Human plasma, anticoagulated with citrate, is incubated with various concentrations of this compound or this compound glucuronide.
-
A thromboplastin reagent, which contains tissue factor and phospholipids, is added to the plasma to initiate the extrinsic and common pathways of coagulation.
-
The time taken for a fibrin clot to form is measured using a coagulometer.
-
The concentration of the compound that doubles the baseline prothrombin time is then determined.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
Darexaban: A Comparative Analysis of its Anticoagulant and Antithrombotic Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Darexaban's effects across various research models, offering a comparative analysis with other established anticoagulants. The data presented is compiled from key preclinical studies to facilitate an objective evaluation of this compound's performance.
This compound is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its development, although discontinued, has provided valuable data on the efficacy and safety profile of direct FXa inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development in the field of anticoagulation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, comparing the effects of this compound with other anticoagulants.
Table 1: In Vitro Anticoagulant Activity
| Compound | Target | Assay | Parameter | Value | Species |
| This compound | Factor Xa | Enzyme Assay | Kᵢ | 0.031 µM | Human |
| This compound Glucuronide | Factor Xa | Enzyme Assay | Kᵢ | 0.020 µM | Human |
| This compound | - | Prothrombin Time (PT) | Doubling Concentration | 1.2 µM | Human Plasma |
| This compound Glucuronide | - | Prothrombin Time (PT) | Doubling Concentration | 0.95 µM | Human Plasma |
Table 2: In Vivo Antithrombotic Efficacy
| Model | Species | Compound | Dose | Effect |
| FeCl₃-induced Venous Thrombosis | Mouse | This compound | 3 mg/kg | Significant decrease in thrombus protein content |
| FeCl₃-induced Venous Thrombosis | Rat | This compound | 0.97 mg/kg | ID₅₀ (Thrombus suppression) |
| Arterio-venous (A-V) Shunt Thrombosis | Rat | This compound | 16.7 mg/kg | ID₅₀ (Thrombus suppression) |
| Pulmonary Thromboembolism | Mouse | This compound | 10 mg/kg | Significant reduction in mortality rate |
| Pulmonary Thromboembolism | Mouse | Warfarin | 3 mg/kg/day | Significant reduction in mortality rate |
Table 3: In Vivo Bleeding Effects
| Model | Species | Compound | Dose | Effect |
| Tail-transection | Mouse | This compound | Up to 10 mg/kg | No significant effect on blood loss |
| Tail-transection | Mouse | Warfarin | ≥ 1 mg/kg/day | Significant dose-dependent increase in blood loss |
| Venous and A-V Shunt Thrombosis Models | Rat | This compound | - | Did not affect bleeding time at antithrombotic doses |
| Venous and A-V Shunt Thrombosis Models | Rat | Warfarin | - | Marked prolongation of bleeding time at antithrombotic dose |
Table 4: In Vivo Effects on Coagulation Parameters
| Species | Compound | Dose | Parameter | Effect |
| Mouse | This compound | 24.8 mg/kg | Plasma FXa Activity | ED₅₀ (Inhibition) |
| Mouse | This compound | 3 mg/kg | Prothrombin Time (PT) | Prolonged |
| Mouse | Warfarin | 0.3 mg/kg/day | Prothrombin Time (PT) | Prolonged |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the available literature on this compound and standardized preclinical models.
Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model (Mouse/Rat)
This model assesses the ability of a compound to prevent the formation of a thrombus induced by chemical injury to a blood vessel.
-
Animals: Male mice or rats.
-
Anesthesia: Animals are anesthetized.
-
Procedure:
-
The jugular or femoral vein is surgically exposed.
-
A filter paper saturated with a specific concentration of FeCl₃ solution is applied to the surface of the vein for a defined period to induce endothelial injury.
-
The test compound (e.g., this compound) or vehicle is administered orally or intravenously prior to the injury.
-
After a set period of blood flow, the thrombosed segment of the vein is isolated.
-
The formed thrombus is explanted and its wet/dry weight or protein content is measured.
-
-
Endpoint: Reduction in thrombus weight or protein content in the treated group compared to the vehicle control group.
Tail-Transection Bleeding Model (Mouse)
This model evaluates the effect of a compound on bleeding time and blood loss following a standardized injury.
-
Animals: Male mice.
-
Procedure:
-
The test compound (e.g., this compound) or vehicle is administered.
-
After a specified time, the distal portion of the tail is transected with a scalpel.
-
The tail is immediately immersed in pre-warmed saline.
-
The duration of bleeding and/or the total blood loss (measured by hemoglobin content in the saline) is recorded over a defined period.
-
-
Endpoint: Comparison of bleeding time and total blood loss between the treated and vehicle control groups.[1]
Pulmonary Thromboembolism Model (Mouse)
This model assesses the efficacy of a compound in preventing mortality from experimentally induced pulmonary embolism.
-
Animals: Male mice.
-
Procedure:
-
A thrombotic agent (e.g., a mixture of collagen and epinephrine) is injected intravenously to induce the formation of pulmonary emboli.
-
The test compound (e.g., this compound) or vehicle is administered prior to the injection of the thrombotic agent.
-
The mortality rate is observed over a specific period.
-
-
Endpoint: Reduction in the mortality rate in the treated group compared to the vehicle control group.[1]
Arterio-venous (A-V) Shunt Thrombosis Model (Rat)
This model evaluates the ability of a compound to prevent thrombus formation in an extracorporeal shunt.
-
Animals: Male rats.
-
Anesthesia: Animals are anesthetized.
-
Procedure:
-
An arteriovenous shunt is created by connecting the carotid artery and the jugular vein with a piece of tubing containing a silk thread.
-
The test compound (e.g., this compound) or vehicle is administered prior to the initiation of blood flow through the shunt.
-
Blood is allowed to circulate through the shunt for a defined period.
-
The silk thread with the formed thrombus is removed and the thrombus is weighed.
-
-
Endpoint: Reduction in thrombus weight in the treated group compared to the vehicle control group.
In Vitro Coagulation Assays (Human Plasma)
These assays measure the effect of a compound on blood coagulation parameters in a laboratory setting.
-
Sample: Pooled normal human plasma.
-
Assays:
-
Prothrombin Time (PT): Measures the time it takes for plasma to clot after the addition of tissue factor. It assesses the extrinsic and common pathways of coagulation.
-
Activated Partial Thromboplastin Time (aPTT): Measures the time it takes for plasma to clot after the addition of a substance that activates the contact pathway. It assesses the intrinsic and common pathways.
-
-
Procedure:
-
The test compound (e.g., this compound) is added to the plasma at various concentrations.
-
The PT and aPTT are measured using a coagulometer.
-
-
Endpoint: The concentration of the compound required to double the baseline PT or aPTT.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental models.
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Workflow for in vivo thrombosis models.
Caption: Workflow for bleeding and pulmonary embolism models.
References
Safety Operating Guide
Navigating the Disposal of Darexaban: A Guide for Laboratory Professionals
Core Principles for Darexaban Disposal
The primary principle for the disposal of any investigational drug like this compound is to prevent its release into the environment and to mitigate any potential harm to human health.[2] As a potent, physiologically active substance, this compound must be handled with the care required for hazardous materials.[3]
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, state and local regulations may impose more stringent requirements.[1] It is crucial for research institutions to consult with their Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.[4]
Recommended Disposal Procedures
Given the lack of specific degradation or neutralization protocols for this compound, the recommended course of action is to dispose of it as a hazardous chemical waste.
Step-by-Step Disposal Guide:
-
Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's EHS office. They can provide specific guidance based on local regulations and institutional protocols for investigational drug disposal.[4]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.[5] It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any other information required by your institution.
-
Waste Manifest: For off-site disposal, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[6]
-
Incineration: The preferred method for the disposal of potent pharmaceutical compounds is incineration at a permitted hazardous waste facility.[2][7] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Empty Containers: Even "empty" containers that held this compound should be treated as hazardous waste, as they may retain residues.[5] Triple-rinsing the container with a suitable solvent and collecting the rinsate as hazardous waste is a common practice.[5]
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Sewer System: Do not flush this compound down the drain.[6][8] This can lead to the contamination of waterways, as wastewater treatment plants are often not equipped to remove complex pharmaceutical compounds.
-
Regular Trash: Disposing of this compound in the regular trash is prohibited, as it can pose a risk to sanitation workers and the public, and can contaminate landfills.[9]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area to prevent exposure.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, a lab coat, and eye protection, before attempting to clean the spill.
-
Containment: Use an absorbent material, such as a spill kit pillow or vermiculite, to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Summary of this compound Properties
While detailed environmental fate data is unavailable, some of this compound's chemical properties are known.
| Property | Value |
| CAS Number | 365462-23-3 |
| Molecular Formula | C₂₇H₃₀N₄O₄ |
| Molar Mass | 474.55 g/mol |
| Solubility | DMSO: 250 mg/mL (with sonication) |
Source: GlpBio[3]
Experimental Protocols
Specific experimental protocols for the neutralization or degradation of this compound are not publicly available. Therefore, treatment as a hazardous waste through incineration remains the only recommended disposal method.
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stanfordhealthcare.org [stanfordhealthcare.org]
- 3. glpbio.com [glpbio.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. farmaciajournal.com [farmaciajournal.com]
Essential Safety and Logistical Information for Handling Darexaban
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Darexaban in a laboratory setting. As a potent factor Xa inhibitor, proper safety protocols are essential to minimize exposure and ensure a safe working environment. The following procedures are based on best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. A thorough hazard assessment of the specific laboratory procedures is necessary to ensure the highest level of protection.[1][2][3][4][5]
Minimum PPE Requirements:
-
Lab Coat: A buttoned, knee-length lab coat must be worn to protect clothing and skin from potential splashes and spills.[2] For tasks with a higher risk of contamination, disposable gowns are recommended.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[1] When there is a splash hazard, chemical splash goggles should be worn. For high-risk procedures, a face shield used in conjunction with goggles provides maximum protection.[1][2]
-
Gloves: Double-gloving with nitrile gloves is recommended to provide a robust barrier against skin contact.[1] Gloves should be changed immediately if contaminated and disposed of as hazardous waste.
-
Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing or preparing solutions, a properly fitted respirator (e.g., N95 or higher) is necessary.[2][6] All work with solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure.[6]
Table 1: General Occupational Exposure Limits (OELs) for Potent Compounds
As specific OELs for this compound are not publicly available, the following table provides general guidance for potent compounds and the corresponding level of containment required. It is prudent to handle this compound as a highly potent compound.
| Hazard Category | Occupational Exposure Limit (OEL) | Recommended Handling Practices |
| 1 | >500 µg/m³ | General laboratory ventilation. Lab coat, safety glasses, and gloves. |
| 2 | 10 - 500 µg/m³ | Local exhaust ventilation (e.g., ventilated balance enclosure). Lab coat, safety glasses, and gloves. |
| 3 | 0.03 - 10 µg/m³ | Containment ventilation (e.g., fume hood). Lab coat, safety glasses, gloves, and sleeve protectors. |
| 4 | <0.03 µg/m³ | Isolation technology (e.g., glove box). Full protective gear, including a respirator. |
Source: Adapted from industry best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[7]
Operational Plan: Step-by-Step Handling Procedures
Adherence to standard operating procedures is critical for minimizing the risk of exposure when handling this compound.
2.1. Preparation and Weighing:
-
Designated Area: All handling of this compound should occur in a designated area within the laboratory, clearly marked as a potent compound handling zone.
-
Containment: Weighing of solid this compound must be performed in a ventilated balance enclosure or a chemical fume hood to control airborne particles.[7]
-
Surface Protection: Work surfaces should be covered with disposable, absorbent bench paper to contain any spills.
-
Tool Decontamination: Use dedicated spatulas and weighing vessels. These should be decontaminated after use or disposed of as hazardous waste.
2.2. Solution Preparation:
-
Fume Hood: All manipulations involving the preparation of this compound solutions should be carried out in a certified chemical fume hood.[6]
-
Spill Control: Have a spill kit readily available within the fume hood. The kit should contain appropriate absorbent materials, deactivating agents (if available), and waste disposal bags.
-
Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.[8]
2.3. Experimental Use:
-
Minimize Quantities: Use the smallest quantity of this compound necessary for the experiment.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6][9]
-
Transport: When transporting this compound solutions, use sealed, secondary containers to prevent spills.[8]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. researchchemshub.com [researchchemshub.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
